6-(Bromomethyl)quinoline hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSKVXFAHDCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)N=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699609 | |
| Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-25-7 | |
| Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(bromomethyl)quinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Bromomethyl)quinoline Hydrobromide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)quinoline is a critical heterocyclic building block in the landscape of medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the reactive bromomethyl group serves as a versatile handle for introducing the quinoline moiety into larger, more complex molecular architectures. The hydrobromide salt of this compound often provides advantages in stability, solubility, and handling, making it a preferred form for various synthetic applications.[1]
This guide provides a comprehensive overview of the synthesis of 6-(bromomethyl)quinoline hydrobromide, rooted in the principles of free-radical chemistry, and details the essential analytical techniques required for its thorough characterization. The methodologies described herein are designed to be robust and reproducible, offering both practical protocols and the underlying chemical rationale to empower researchers in their synthetic endeavors.
Synthesis via Wohl-Ziegler Bromination
The most effective and widely used method for preparing 6-(bromomethyl)quinoline is the selective free-radical bromination of the methyl group of 6-methylquinoline.[1] This transformation is classically achieved through the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2][3][4][5]
Reaction Principle & Mechanistic Insight
The Wohl-Ziegler reaction is prized for its ability to selectively brominate allylic and benzylic positions.[3][4][5][6] The key to this selectivity is the in-situ generation of a low concentration of molecular bromine (Br₂).[2][4][5] This low concentration favors the radical substitution pathway over competitive ionic addition reactions to aromatic systems.
The reaction proceeds through a classic radical chain mechanism:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initial radicals.
-
Propagation:
-
A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 6-methylquinoline. This step is highly favorable because it forms a resonance-stabilized benzylic radical.
-
This benzylic radical then reacts with a molecule of Br₂ to form the desired 6-(bromomethyl)quinoline product and a new bromine radical, which continues the chain.
-
-
Termination: The reaction ceases when radicals combine with each other.
NBS serves as a reservoir for Br₂, which is generated when NBS reacts with trace amounts of HBr present in the reaction mixture.[2] The succinimide byproduct is conveniently insoluble in nonpolar solvents like carbon tetrachloride (CCl₄), providing a visual cue for reaction completion as it floats to the surface.[2][4]
Visualizing the Reaction Scheme
Caption: Wohl-Ziegler bromination of 6-methylquinoline.
Detailed Experimental Protocol: Synthesis
Materials:
-
6-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Buchner funnel and filtration apparatus
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 6-methylquinoline (1 equivalent).
-
Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (approx. 0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[4] The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath. The succinimide byproduct will precipitate.
-
Filter the mixture through a Buchner funnel to remove the succinimide, washing the solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification & Salt Formation:
-
The crude 6-(bromomethyl)quinoline is often used directly or can be purified by recrystallization.
-
To form the hydrobromide salt, dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether. As the product precipitates, often facilitated by the HBr generated in situ, it can be collected by filtration. The solid product is the hydrobromide salt.[1]
-
Wash the collected solid with cold diethyl ether and dry under vacuum.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for this purpose.
Spectroscopic and Physical Data Summary
| Property | Data |
| Molecular Formula | C₁₀H₈BrN · HBr[1] |
| Molecular Weight | ~302.99 g/mol [1][7][8] |
| Appearance | Typically an off-white to yellow powder. |
| Melting Point | Varies based on purity, but expected to be a sharp range upon recrystallization. |
¹H NMR Spectroscopy
Proton NMR is invaluable for confirming the presence of the key structural motifs. The spectrum of the free base, 6-(bromomethyl)quinoline, is simpler to interpret initially. The hydrobromide salt will show broader peaks and shifts, particularly for the aromatic protons adjacent to the nitrogen.
-
Expected Chemical Shifts (CDCl₃, δ in ppm):
-
~4.6-4.8 ppm (singlet, 2H): This is the characteristic peak for the benzylic protons of the -CH₂Br group. Its integration of 2H and singlet multiplicity are key identifiers.
-
~7.4-8.9 ppm (multiplets, 6H): This complex region corresponds to the six protons on the quinoline ring system. The exact shifts and coupling constants will depend on the substitution pattern. Protons closer to the nitrogen atom (e.g., at the C2 and C8 positions) will typically be further downfield.
-
¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon skeleton.
-
Expected Chemical Shifts (CDCl₃, δ in ppm):
-
~32-35 ppm: Corresponds to the benzylic carbon of the -CH₂Br group.
-
~121-150 ppm: A series of peaks corresponding to the nine aromatic carbons of the quinoline ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching vibrations of the quinoline ring[9][10] |
| ~1200-1250 | C-N stretching[10] |
| ~600-700 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Expected m/z: For the free base (C₁₀H₈BrN), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9] This results in two peaks of similar intensity at m/z ≈ 221 and m/z ≈ 223.[11]
-
Fragmentation: A common fragmentation pathway is the loss of the bromine atom to form a stable benzylic carbocation [M-Br]⁺ at m/z ≈ 142.
Visualizing the Characterization Workflow
Caption: Overall experimental workflow for synthesis and characterization.
Conclusion
The synthesis of this compound via the Wohl-Ziegler bromination of 6-methylquinoline is a reliable and well-established procedure. The reaction's success hinges on maintaining a low concentration of molecular bromine to favor the desired radical substitution mechanism. Rigorous characterization using a combination of NMR, IR, and mass spectrometry is crucial to verify the structure and ensure the purity of the final product, providing researchers with a high-quality building block for further synthetic applications in drug discovery and materials science.
References
- 1. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. fiveable.me [fiveable.me]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 6-(Bromomethyl)quinoline | C10H8BrN | CID 224396 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Bromomethyl)quinoline Hydrobromide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and handling protocols for 6-(Bromomethyl)quinoline hydrobromide. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's role as a versatile electrophilic building block for introducing the quinoline scaffold into novel molecules. The guide details its structural characteristics, solubility, and stability, and presents a field-proven, representative protocol for its use in nucleophilic substitution reactions, explaining the causality behind experimental choices. Emphasis is placed on safety, handling, and storage to ensure both experimental success and user safety. All technical information is grounded in authoritative sources to uphold the highest standards of scientific integrity.
Compound Profile and Strategic Importance
This compound is a key chemical intermediate valued for its reactive bromomethyl group attached to a stable quinoline core. The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including antimalarials, kinase inhibitors, and antibacterials. The presence of the benzylic bromide makes this compound an excellent alkylating agent, enabling the covalent linkage of the quinoline moiety to a wide array of nucleophiles. This guide serves as a technical resource for leveraging its reactivity in a controlled and effective manner.
Compound Identification:
| Identifier | Value | Source |
| IUPAC Name | 6-(bromomethyl)quinolin-1-ium bromide | [1] |
| CAS Number | 111539-61-0 | [2] |
| Molecular Formula | C₁₀H₉Br₂N | [2] |
| Molecular Weight | 304.99 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC2=C1N=CC=C2CBr)Br | [3] |
| InChI Key | YWJCFJMYLMTGSP-UHFFFAOYSA-N | [3] |
Molecular Structure Diagram:
Caption: Structure of this compound salt.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for designing robust experimental procedures, ensuring stability, and achieving desired reaction outcomes.
Tabulated Physicochemical Data:
| Property | Value | Source |
| Appearance | Off-white to yellow or brown solid/powder | [1] |
| Melting Point | 214-218 °C | |
| Solubility | Soluble in DMSO and Methanol. | |
| Stability | Stable under recommended storage conditions. Light sensitive. | |
| Storage Conditions | Store at 2-8°C, under an inert gas atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a dry, well-ventilated location. |
Experimental Protocols: Nucleophilic Alkylation
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The following is a detailed, self-validating protocol for a representative alkylation of a generic nucleophile (e.g., a phenol or an amine).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for nucleophilic alkylation.
Detailed Step-by-Step Methodology:
-
Preparation of Nucleophile Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., 4-methoxyphenol, 1.0 eq.) in anhydrous dimethylformamide (DMF). Add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.2 eq.).
-
Expertise & Causality: The hydrobromide salt consumes one equivalent of base. Therefore, a total of at least two equivalents are required: one to neutralize the HBr salt and another to deprotonate the nucleophile, rendering it active for the Sₙ2 attack. Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent to the corresponding alcohol[4].
-
-
Addition of Electrophile: To the stirring suspension, add this compound (1.1 eq.) portion-wise at room temperature.
-
Trustworthiness: Portion-wise addition helps to control any potential exotherm. A slight excess of the electrophile ensures complete consumption of the potentially more valuable nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir vigorously.
-
Expertise & Causality: Moderate heating increases the reaction rate for less reactive nucleophiles. Polar aprotic solvents like DMF are ideal as they solvate the cation, leaving the nucleophilic anion exposed and highly reactive, which favors the Sₙ2 pathway.
-
-
Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting reagent (typically the nucleophile) is no longer observed.
-
Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity, Applications, and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon. The bromide is an excellent leaving group, and the adjacent quinoline ring system stabilizes the transition state of Sₙ2 reactions.
Diagram of Synthetic Utility:
Caption: Versatile synthetic applications of the title compound.
This versatile reactivity makes it an essential building block in the synthesis of:
-
Kinase Inhibitors: Many small molecule kinase inhibitors utilize a quinoline core for binding to the ATP pocket of the enzyme. This reagent provides a direct route to tether this core to other pharmacophoric fragments.
-
Fluorescent Probes and Materials: The quinoline system is inherently fluorescent. Derivatives synthesized from this reagent can be used to create molecular probes for biological imaging or functional organic materials.
-
PROTACs and Molecular Glues: As a "linker-ready" building block, it is valuable in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules in modern drug discovery.[2]
Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound.
-
Hazard Class: Irritant. Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of the powder.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous chemical waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
References
Molecular structure of 6-(Bromomethyl)quinoline hydrobromide
An In-depth Technical Guide to the Molecular Structure of 6-(Bromomethyl)quinoline Hydrobromide
This guide offers a comprehensive exploration of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will dissect its molecular architecture, spectroscopic signature, and synthetic pathways, providing the field-proven insights necessary for its effective application.
Introduction: The Quinoline Scaffold in Modern Science
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, from classic antimalarials like quinine to modern targeted cancer therapies.[2][3] Quinoline derivatives are integral to a significant number of FDA-approved drugs, highlighting their therapeutic versatility.[2]
Within this important class of compounds, this compound serves as a highly versatile building block. Its utility stems from the reactive bromomethyl group, which allows for the strategic introduction of the quinoline moiety into larger, more complex molecules. This guide provides an in-depth analysis of its structure, properties, and handling, grounded in established chemical principles and experimental data.
Molecular Identity and Physicochemical Characteristics
This compound is the hydrobromide salt of its parent compound, 6-(Bromomethyl)quinoline.[4] The salt form is often preferred in laboratory settings as it can enhance the compound's stability, crystallinity, and solubility in certain solvents compared to the free base.[4]
Core Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 103030-25-7 | [5][6][7] |
| Molecular Formula | C₁₀H₉Br₂N (or C₁₀H₈BrN·HBr) | [4][5][6] |
| Molecular Weight | ~302.99 g/mol | [6][8][9] |
| IUPAC Name | 6-(bromomethyl)quinoline;hydrobromide | [5][6][7] |
| Physical State | Solid | [7] |
| Purity | Typically ≥95-98% | [5][7][9] |
Structural Analysis
The molecule's architecture consists of three key components:
-
The Quinoline Core: A planar, aromatic bicyclic system that is the foundation of the molecule's chemical personality and biological activity.
-
The Bromomethyl Group (-CH₂Br): Attached at the 6-position of the quinoline ring, this group is the primary site of reactivity. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to nucleophilic attack. This functional group is the key to the molecule's utility as a synthetic intermediate.
-
The Hydrobromide Salt: The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with a bromide anion (Br⁻). This salt formation influences the molecule's overall physical properties.
While specific X-ray crystallography data for this compound was not available in the consulted resources, the geometry of the quinoline ring system is known to be approximately planar.[10] The C-Br and C-H bonds of the bromomethyl group would be expected to project out of this plane.
Synthesis and Mechanistic Rationale
The preparation of this compound is a two-step process starting from 6-methylquinoline. The chosen methodology highlights a common and effective strategy in organic synthesis: selective functionalization via a radical pathway.
Synthetic Workflow
Caption: Synthetic pathway from 6-methylquinoline to its hydrobromide salt.
Step 1: Radical Bromination of 6-Methylquinoline
The most common and efficient method for synthesizing the free base, 6-(Bromomethyl)quinoline, involves the radical bromination of 6-methylquinoline.[4][11]
-
Causality and Experimental Choice: This reaction selectively targets the methyl group because the benzylic C-H bonds are significantly weaker than the aromatic C-H bonds of the quinoline ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a bromine radical from N-bromosuccinimide (NBS). This bromine radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical intermediate readily reacts with another molecule of NBS to form the desired product and propagate the radical chain reaction. This approach prevents unwanted bromination of the electron-rich aromatic ring.
Generalized Experimental Protocol:
-
To a solution of 6-methylquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).[11]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).[11]
-
After completion, cool the reaction mixture and filter to remove the succinimide byproduct.[11]
-
Concentrate the filtrate under reduced pressure.[11]
-
Purify the crude product, typically by recrystallization or column chromatography, to yield pure 6-(Bromomethyl)quinoline.[11]
Step 2: Hydrobromide Salt Formation
The purified free base is then converted to its hydrobromide salt.
Generalized Experimental Protocol:
-
Dissolve the 6-(Bromomethyl)quinoline free base in a suitable organic solvent.
-
Add a solution of hydrobromic acid (HBr), either aqueous or in a solvent like acetic acid, to the mixture.
-
The hydrobromide salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent to remove any excess acid, and dry under vacuum.
Spectroscopic Confirmation of Structure
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Relationship between molecular structure and spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two methylene protons (-CH₂Br) in the aliphatic region (typically ~4.5-5.0 ppm). The aromatic region (typically ~7.0-9.0 ppm) would display a complex pattern of doublets and multiplets corresponding to the six protons on the quinoline ring.[12][13]
-
¹³C NMR: The carbon NMR spectrum would show ten distinct signals. One signal would be in the aliphatic region for the -CH₂Br carbon, while the other nine would appear in the aromatic region, corresponding to the carbons of the quinoline core.[12]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the cation (the protonated 6-(bromomethyl)quinoline).[14] A key feature in the mass spectrum would be a distinctive isotopic pattern for bromine-containing fragments. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to characteristic M+ and M+2 peaks of similar intensity.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include C-H stretching from the aromatic ring, C=C and C=N stretching vibrations characteristic of the quinoline scaffold, and a C-Br stretching vibration at lower wavenumbers.[14]
Reactivity and Application in Drug Discovery
The synthetic value of this compound lies in the reactivity of its bromomethyl group.
Caption: General nucleophilic substitution reaction utilizing the title compound.
The C-Br bond is readily cleaved in the presence of a nucleophile, making the compound an excellent alkylating agent for a wide range of substrates, including amines, alcohols, thiols, and carbanions. This allows for the covalent attachment of the quinoline scaffold to other pharmacophores or molecular frameworks, a common strategy in the synthesis of novel drug candidates.[4] Given the prevalence of the quinoline core in therapeutics for cancer and infectious diseases, this building block is invaluable for generating libraries of new compounds for biological screening.[3][15]
Safety and Handling
As with any reactive chemical, proper handling of this compound is essential.
-
Hazards: The compound is classified as harmful if swallowed and is known to cause skin and eye irritation. It may also cause respiratory irritation.[7]
-
Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.[7][16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Avoid inhalation of dust and direct contact with skin and eyes.[16]
-
Store in a tightly closed container in a cool, dry place.[17][18]
-
Conclusion
This compound is a foundational building block for chemical synthesis and pharmaceutical research. Its molecular structure, characterized by a reactive bromomethyl handle on a privileged quinoline scaffold, provides a direct route for creating novel and complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the pursuit of scientific discovery.
References
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 5. This compound 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
From Coal Tar to Cutting-Edge Therapeutics: An In-depth Technical Guide to the Discovery and History of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of the quinoline scaffold, from its humble origins in the complex matrix of coal tar to its current status as a privileged structure in medicinal chemistry, is a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive exploration of the discovery, synthesis, and evolution of quinoline derivatives, offering field-proven insights for professionals engaged in drug discovery and development.
The Dawn of Quinoline: From "Leukol" to a Defined Structure
The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge, while analyzing the constituents of coal tar, isolated a colorless, oily liquid he named "leukol"[1]. Coal tar, a byproduct of coal gasification, proved to be a treasure trove of aromatic compounds, and Runge's discovery marked the first isolation of this heterocyclic aromatic compound[2][3]. A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of the antimalarial alkaloid quinine with a strong base, which he named "Chinolein" or "Chinolin"[1][3]. It wasn't until later that it was confirmed that Runge's leukol and Gerhardt's chinolein were, in fact, the same compound: quinoline[1].
The structural elucidation of quinoline took several more decades, a testament to the nascent state of organic chemistry at the time. In 1869, the renowned chemist August Kekulé, famous for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring[3]. This foundational understanding of its structure paved the way for the development of synthetic routes to access this important scaffold, liberating chemists from their reliance on the limited and complex source of coal tar[3].
The Art of Synthesis: Classical Routes to the Quinoline Core
The late 19th century witnessed a surge in the development of synthetic methodologies for constructing the quinoline ring system. These named reactions, many of which are still in use today, provided access to a wide array of substituted quinolines, enabling the exploration of their chemical and biological properties.
The Skraup Synthesis: A Classic and Vigorous Approach
In 1880, the Czech chemist Zdenko Hans Skraup developed a powerful method for synthesizing quinoline itself[4]. The archetypal Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene[4][5]. While highly effective, the reaction is notoriously exothermic and can be violent if not properly controlled[6][7]. The addition of a moderator, such as ferrous sulfate, is often employed to temper the reaction's vigor[4][8].
Mechanism of the Skraup Synthesis:
The reaction proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the reactive α,β-unsaturated aldehyde, acrolein[2][9][10].
-
Michael Addition: The aniline undergoes a 1,4-conjugate addition (Michael addition) to the acrolein[9][10].
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline[2][9][10].
-
Oxidation: Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline ring system[2][9][10].
Experimental Protocol: Skraup Synthesis of Quinoline [6][8]
-
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (optional, as a moderator)
-
Sodium hydroxide solution (for workup)
-
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.
-
To the aniline sulfate mixture, add glycerol and ferrous sulfate heptahydrate.
-
Slowly add nitrobenzene to the reaction mixture.
-
Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat.
-
After the initial vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours[6].
-
Allow the mixture to cool and then dilute it with water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C[6].
-
The Doebner-von Miller Reaction: A Versatile Modification
Shortly after the Skraup synthesis was reported, Oscar Doebner and Wilhelm von Miller developed a modification that expanded the scope of quinoline synthesis[11][12][13][14]. The Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines[11][14]. This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis[11].
Mechanism of the Doebner-von Miller Reaction:
The mechanism is similar to the Skraup synthesis, involving a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation[14]. A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of two carbonyl compounds, a variation known as the Beyer method[11].
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [15]
-
Materials:
-
Aniline
-
Hydrochloric acid
-
Crotonaldehyde
-
Toluene
-
Sodium hydroxide solution (for workup)
-
Dichloromethane or ethyl acetate (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylquinoline.
-
The product can be further purified by distillation or chromatography.
-
The Combes Quinoline Synthesis: Utilizing β-Diketones
In 1888, Alphonse Combes introduced a method for synthesizing 2,4-disubstituted quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid[16][17]. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure[16][17].
Mechanism of the Combes Synthesis:
-
Schiff Base Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form a Schiff base (enamine) intermediate[17].
-
Cyclization: The enamine then undergoes an intramolecular electrophilic aromatic substitution, with the enamine double bond attacking the aniline ring, to form a six-membered ring.
-
Dehydration: The resulting intermediate is dehydrated to yield the aromatic quinoline product.
The Friedländer Synthesis: Condensation of o-Aminoaryl Aldehydes or Ketones
The Friedländer synthesis, reported by Paul Friedländer in 1882, is a versatile method for preparing quinoline derivatives from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester)[18][19][20]. The reaction can be catalyzed by either acid or base[18][21].
Mechanism of the Friedländer Synthesis:
Two primary mechanistic pathways are proposed[18]:
-
Aldol Condensation First: The reaction begins with an aldol-type condensation between the two carbonyl-containing reactants, followed by cyclization via Schiff base formation and subsequent dehydration.
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldolf-type condensation and dehydration.
The Gould-Jacobs Reaction: A Route to 4-Hydroxyquinolines
The Gould-Jacobs reaction, developed in 1939, is a key method for the synthesis of 4-hydroxyquinoline derivatives[][23][24]. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization[][23][24]. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core[][23][24].
Mechanism of the Gould-Jacobs Reaction:
-
Condensation: The aniline reacts with the alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate[][24].
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system[][23].
-
Saponification and Decarboxylation: The ester group is then hydrolyzed to a carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline[][24].
Experimental Protocol: Gould-Jacobs Synthesis (Microwave-Assisted) [25][26]
-
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial
-
Acetonitrile (for washing)
-
-
Procedure:
-
In a microwave-safe reaction vial, combine aniline and diethyl ethoxymethylenemalonate.
-
Seal the vial and heat the mixture in a microwave synthesizer to 250-300°C for a specified time (typically 1-15 minutes).
-
Allow the vial to cool to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash with ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
-
Quinoline Derivatives in Medicine: A Legacy of Therapeutic Innovation
The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[19][27][28][29].
The Antimalarial Quinolines: A Battle Against a Global Scourge
The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural product isolated from the bark of the cinchona tree, was the first effective treatment for malaria and contains a quinoline core[3][30]. The precise mechanism of action of quinine is not fully understood, but it is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole[3][16][30]. Quinine inhibits the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and the death of the parasite[3][30][31].
The development of synthetic quinoline antimalarials, such as chloroquine in the 1930s, was a major breakthrough in malaria chemotherapy[3]. Chloroquine, a 4-aminoquinoline, also acts by accumulating in the parasite's acidic food vacuole and inhibiting heme polymerization[16][31][32].
Structure-Activity Relationship (SAR) of 4-Aminoquinoline Antimalarials:
The antimalarial activity of 4-aminoquinolines is highly dependent on their chemical structure[18][23][33][34]. Key structural features include:
-
The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high antimalarial activity[23].
-
The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly influences the drug's activity and pharmacokinetic properties. A basic terminal amino group and an appropriate length of the alkyl chain are generally required for optimal activity[23].
| Compound | Modification | Antimalarial Activity |
| Chloroquine | 7-Chloro, N,N-diethylpentanediamine side chain | Highly active against sensitive strains |
| Hydroxychloroquine | Similar to chloroquine with a hydroxyl group on the side chain | Less toxic than chloroquine |
| Amodiaquine | Mannich base derivative of 4-aminoquinoline | Effective against some chloroquine-resistant strains |
The Quinolone Antibiotics: A Revolution in Antibacterial Therapy
The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the beginning of the era of quinolone antibiotics[5]. While nalidixic acid itself had a limited spectrum of activity, the subsequent development of fluoroquinolones, which incorporate a fluorine atom into the quinolone ring, revolutionized the treatment of bacterial infections[2][][35].
Mechanism of Action of Fluoroquinolones:
Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV[1][2][5][][35].
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Fluoroquinolones primarily target DNA gyrase in Gram-negative bacteria[2][][35].
-
Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication. It is the primary target of fluoroquinolones in many Gram-positive bacteria[2][][35].
By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to bacterial cell death[1][].
Quinoline Derivatives in Oncology: Targeting Aberrant Signaling Pathways
In recent years, quinoline derivatives have emerged as promising anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and progression[11][36][37][38]. These pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline-based molecules have been developed as inhibitors of PI3K and mTOR kinases[11].
-
EGFR, VEGFR, and c-Met Signaling: These receptor tyrosine kinases play crucial roles in angiogenesis, cell proliferation, and metastasis. A number of quinoline derivatives have been designed to inhibit these receptors[11][37].
-
Hedgehog-GLI Pathway: This signaling cascade is involved in embryonic development and its aberrant activation is implicated in several cancers. Quinoline-based compounds have been identified as inhibitors of the GLI transcription factors[39].
Conclusion and Future Perspectives
The journey of quinoline from a simple isolate of coal tar to a versatile scaffold in modern drug discovery is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The classical synthetic methods, while over a century old, continue to provide the foundation for accessing novel quinoline derivatives. The profound impact of quinoline-based drugs on global health, from combating malaria and bacterial infections to offering new hope in oncology, underscores the enduring importance of this heterocyclic nucleus.
As we look to the future, the challenges of drug resistance and the need for more targeted therapies will continue to drive research in this field. The rational design of new quinoline derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will be paramount. The integration of modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, with advanced computational modeling will undoubtedly accelerate the discovery of the next generation of quinoline-based therapeutics. The rich history of the quinoline scaffold serves as both an inspiration and a guide for future generations of scientists dedicated to improving human health.
References
- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chloroquine: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uop.edu.pk [uop.edu.pk]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Friedlaender Synthesis [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 23. youtube.com [youtube.com]
- 24. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. ablelab.eu [ablelab.eu]
- 27. Chloroquine - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
- 29. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 31. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pharmacyfreak.com [pharmacyfreak.com]
- 33. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 38. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 39. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
6-(Bromomethyl)quinoline Hydrobromide: A Strategic Intermediate for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 6-(bromomethyl)quinoline hydrobromide, a pivotal chemical intermediate in modern drug discovery. We will explore its synthesis, reactivity, and strategic applications, grounding theoretical concepts in practical, field-proven insights. This document is designed to serve as an essential resource for researchers aiming to leverage the unique properties of the quinoline scaffold in the development of novel therapeutic agents.
The Strategic Value of this compound in Drug Design
The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, planar structure and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it an ideal anchor for pharmacophores targeting a wide range of biological targets, including kinases, proteases, and GPCRs.
This compound emerges as a particularly valuable building block for several key reasons:
-
Reactive Handle: The bromomethyl group at the 6-position is a potent electrophile, acting as a versatile handle for covalent attachment to a vast array of nucleophilic partners. This facilitates the straightforward introduction of the quinoline moiety into complex molecular architectures.[4]
-
Positional Isomerism: Functionalization at the 6-position directs substituents into a specific vector space relative to the nitrogen atom, which is often critical for optimizing ligand-receptor interactions.
-
Enhanced Stability and Handling: The hydrobromide salt form improves the compound's crystalline nature, thermal stability, and handling characteristics compared to the free base, making it a more reliable and user-friendly reagent in a laboratory setting.[4]
Core Physicochemical and Spectroscopic Data
A foundational understanding of a reagent's properties is critical for its effective use in synthesis and for troubleshooting experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 103030-25-7[5][6][7][8] |
| Molecular Formula | C₁₀H₉Br₂N[6][8] |
| Molecular Weight | 302.99 g/mol [5][6] |
| Appearance | White to off-white or tan solid[9] |
| Melting Point | >230 °C (decomposition) |
| Purity | Typically ≥97% |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is the primary tool for structural verification. Expect a characteristic singlet for the benzylic protons (-CH₂Br) and a series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent peak for the cation [M-Br]⁺ at m/z corresponding to C₁₀H₈BrN⁺. The isotopic pattern of the two bromine atoms in the parent molecule will also be a key diagnostic feature.
Synthesis and Purification: A Validated Protocol
The most reliable and widely used method for synthesizing this intermediate is the radical bromination of 6-methylquinoline.[4] This reaction leverages the relative stability of the benzylic radical intermediate.
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Safety Precaution: This reaction should be performed exclusively in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves.
Materials:
-
6-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Hydrobromic Acid (48% in water or as a solution in acetic acid)
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 6-methylquinoline (1.0 eq) and anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq). Causality Note: AIBN is the radical initiator; upon heating, it decomposes to form radicals that initiate the chain reaction. NBS is the bromine source.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be monitored by TLC or LC-MS by observing the consumption of the starting material. Self-Validation: The reaction mixture will turn from a slurry to a clear solution as the denser NBS is consumed and the less dense succinimide is formed, which floats.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Purification of Free Base: Concentrate the filtrate under reduced pressure to yield crude 6-(bromomethyl)quinoline as an oil or low-melting solid. This can be used directly or purified by column chromatography if necessary.
-
Salt Formation: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., diethyl ether or ethyl acetate). With vigorous stirring, add hydrobromic acid (1.0 eq) dropwise.
-
Isolation: The hydrobromide salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Reactivity Profile: The Nucleophilic Substitution Pathway
The synthetic utility of this compound is dominated by its reactivity as an electrophile in SN2 reactions. The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline ring and the excellent leaving group ability of the bromide ion.
Caption: SN2 reactivity of this compound.
Common Transformations:
-
N-Alkylation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) yields 6-(aminomethyl)quinoline derivatives. This is a cornerstone reaction for linking the quinoline scaffold to other pharmacophores.
-
O-Alkylation: Reaction with alcohols or phenols, typically requiring a stronger base like sodium hydride (NaH) to first generate the alkoxide/phenoxide, produces the corresponding ethers.
-
S-Alkylation: Thiols react readily, often under milder basic conditions than alcohols, to form thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters, can be alkylated to form new carbon-carbon bonds, enabling chain extension.
Application in a Drug Discovery Workflow: Kinase Inhibitor Synthesis
To illustrate its practical utility, consider a hypothetical workflow for generating a library of potential kinase inhibitors. Many kinase inhibitors consist of a heterocyclic "hinge-binding" motif and a side chain that projects into a solvent-exposed region.
Caption: A high-throughput synthesis workflow using the title compound.
In this workflow, a diverse library of primary or secondary amines is reacted in parallel with this compound. This reaction is highly robust and generally provides good yields, making it suitable for library synthesis. The resulting products, which now incorporate the quinoline hinge-binder, can be rapidly purified and submitted for biological screening to identify initial hits for a drug discovery program.
Safety, Handling, and Storage
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable.
-
Hazard Identification: This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[9][10] It is also harmful if swallowed.
-
Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid creating dust. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases and oxidizing agents.[11] The material is light-sensitive and hygroscopic.[11]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that enables the efficient and reliable synthesis of novel molecular entities. Its predictable reactivity, coupled with the proven pharmacological importance of the quinoline scaffold, ensures its continued relevance in the field of medicinal chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely incorporate this powerful intermediate into their drug discovery programs, accelerating the path toward new therapeutic breakthroughs.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 11. fishersci.com [fishersci.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-(Bromomethyl)quinoline Hydrobromide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Intermediate.
This in-depth guide provides a thorough exploration of the solubility of 6-(Bromomethyl)quinoline hydrobromide, a crucial building block in the synthesis of various biologically active molecules.[1][2] Understanding the solubility of this compound is paramount for its effective use in medicinal chemistry and drug discovery, impacting reaction kinetics, purification strategies, and the development of potential therapeutic agents.[3][4] This document offers a blend of theoretical principles, practical experimental protocols, and data interpretation to empower researchers in their scientific endeavors.
Introduction to this compound: A Versatile Synthetic Tool
This compound is a heterocyclic aromatic compound featuring a quinoline core.[5][6] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a reactive bromomethyl group at the 6-position makes this compound a valuable electrophilic intermediate for the introduction of the quinoline-6-methyl moiety into various molecular frameworks, facilitating the synthesis of novel drug candidates and functional materials.[2]
This guide will delve into the critical physicochemical property of solubility, providing researchers with the foundational knowledge and practical tools to effectively utilize this compound in their work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| CAS Number | 103030-25-7 | [5][6] |
| Molecular Formula | C₁₀H₉Br₂N | [5][6] |
| Molecular Weight | 302.99 g/mol | [5][6] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not consistently reported | N/A |
Theoretical Principles of Solubility
The solubility of a compound is a complex interplay of its molecular structure and the properties of the solvent. For an organic salt like this compound, several key principles govern its dissolution behavior.
"Like Dissolves Like": The Role of Polarity
The adage "like dissolves like" is a fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. This compound possesses both polar and nonpolar characteristics. The quinoline ring system is largely aromatic and thus has nonpolar character. However, the nitrogen atom in the ring and the ionic hydrobromide salt introduce significant polarity.
The Impact of the Hydrobromide Salt
The presence of the hydrobromide salt dramatically influences the compound's solubility, particularly in polar protic solvents like water. The ionic interaction between the protonated quinoline nitrogen and the bromide anion allows for strong electrostatic interactions with polar solvent molecules. In water, this leads to hydration of the ions, facilitating dissolution.
Solvent Classes and Their Interactions
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally good solvents for salts due to their ability to solvate both the cation and the anion. The solubility of this compound is expected to be highest in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds. While they can solvate cations well, their ability to solvate anions is weaker compared to protic solvents. Nevertheless, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are known for their excellent solvating power for a wide range of organic compounds and salts.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipoles. They are poor solvents for ionic compounds, and therefore, the solubility of this compound is expected to be very low in these solvents.
Effect of Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice forces. Increasing the temperature provides this energy, favoring the dissolution process.
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The hydrobromide salt enhances solubility in these hydrogen-bonding solvents. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are known for their broad solvating power for organic salts.[7] |
| Polar Aprotic | Acetonitrile, Acetone | Slightly Soluble to Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely less than in highly polar aprotic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The high polarity of the salt makes it incompatible with nonpolar solvents. |
Note: This table provides a general guideline. Actual solubility can be influenced by factors such as crystalline form, purity, and the presence of impurities. Experimental verification is crucial for any specific application.
Experimental Determination of Solubility
To obtain reliable and accurate solubility data, experimental determination is essential. The following protocols provide step-by-step methodologies for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Preparation: Add approximately 1-2 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent to the test tube.
-
Mixing: Vigorously vortex or shake the test tube for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Document the observations for each solvent tested.
Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Experimental Workflow:
Caption: Workflow for Quantitative Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial to ensure that a saturated solution is formed.
-
Pipette a known volume of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Remove the vial from the incubator and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to generate a calibration curve.
-
Dilute the filtered sample with a suitable solvent and analyze it using the same analytical method.
-
-
Calculation:
-
Determine the concentration of the dissolved compound in the sample from the calibration curve.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Data Interpretation and Solvent Selection
The choice of solvent is critical for the successful application of this compound.
-
For Chemical Reactions: A solvent that completely dissolves the reactants is generally preferred to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics. Based on the predicted profile, polar aprotic solvents like DMF or DMSO would be good starting points.
-
For Purification by Recrystallization: An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. A solvent pair, such as ethanol-water or acetone-hexane, might also be effective.
-
For Biological Assays: For in vitro studies, solubility in aqueous buffers is often required. The hydrobromide salt form is advantageous here. If the aqueous solubility is insufficient, the use of a co-solvent like DMSO is common, although the final concentration of the organic solvent should be minimized to avoid interference with the biological system.[11]
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for handling similar chemical reagents should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While quantitative solubility data is not widely published, a strong understanding of the theoretical principles of solubility, combined with the practical experimental protocols outlined in this guide, provides researchers with the necessary tools to effectively handle and utilize this compound. By systematically determining its solubility in relevant solvent systems, scientists can optimize reaction conditions, streamline purification processes, and ultimately accelerate their research and development efforts.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Derivatization using 6-(Bromomethyl)quinoline Hydrobromide
Introduction: The Strategic Advantage of Fluorescent Derivatization with 6-(Bromomethyl)quinoline Hydrobromide
In the landscape of analytical chemistry and drug development, the sensitive and selective quantification of low-level analytes from complex matrices is a persistent challenge. Many biologically significant molecules, including carboxylic acids, phenols, and thiols, lack inherent chromophores or fluorophores, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection difficult. Derivatization, the process of chemically modifying an analyte to enhance its detectability, is a powerful strategy to overcome this limitation.
This compound has emerged as a premier derivatization agent for several compelling reasons. The quinoline moiety is an excellent fluorophore, exhibiting strong fluorescence upon appropriate excitation. The bromomethyl group provides a reactive site for the facile derivatization of nucleophilic functional groups such as carboxylates, phenolates, and thiolates through a nucleophilic substitution reaction. This targeted reactivity allows for the selective labeling of these important classes of compounds, introducing a fluorescent tag that enables highly sensitive detection.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the derivatization of carboxylic acids, phenols, and thiols using this compound. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and sensitive analytical methods for these crucial analytes.
Chemical and Physical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₁₀H₉Br₂N |
| Molecular Weight | 302.99 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in polar organic solvents such as acetonitrile, acetone, and DMF |
| Reactivity | The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with nucleophiles. |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. This compound is a hazardous substance and should be handled with care.
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.[2]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1][2]
Part 1: Derivatization of Carboxylic Acids
Carboxylic acids are ubiquitous in biological systems, playing critical roles in metabolism and signaling. Their derivatization with 6-(bromomethyl)quinoline allows for their sensitive detection by HPLC with fluorescence.
Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization of carboxylic acids with 6-(bromomethyl)quinoline proceeds via a nucleophilic acyl substitution reaction. The carboxylic acid is first deprotonated by a weak base to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a fluorescent quinolyl ester and a bromide salt.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with 6-(Bromomethyl)quinoline Hydrobromide
Introduction: Illuminating Peptides for Advanced Research
In the landscape of contemporary biomedical research and drug development, fluorescently labeled peptides are indispensable tools.[1] Their application spans a wide array of techniques, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET) assays for studying enzyme kinetics, and high-throughput screening.[2] The covalent attachment of a fluorophore to a peptide allows for the sensitive and specific tracking of its localization, interactions, and conformational changes within complex biological systems.
6-(Bromomethyl)quinoline hydrobromide has emerged as a valuable reagent for this purpose. Its quinoline core constitutes a compact, environmentally sensitive fluorophore, while the bromomethyl group provides a reactive handle for covalent attachment to peptides. This application note provides a comprehensive guide to the principles and practice of using this compound for the fluorescent labeling of peptides, with a focus on the underlying chemistry, detailed experimental protocols, and methods for characterization of the final product.
The Chemistry of Labeling: A Tale of Nucleophilic Substitution
The fluorescent labeling of peptides with this compound proceeds via a well-established chemical reaction: S-alkylation. This reaction specifically targets the thiol group (-SH) of cysteine residues within the peptide sequence.
Mechanism of Action:
The reaction is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine thiol is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This thiolate anion attacks the electrophilic carbon of the bromomethyl group of the 6-(Bromomethyl)quinoline, displacing the bromide ion and forming a stable thioether bond.
Causality of Experimental Choices:
The efficiency and specificity of the labeling reaction are critically dependent on the reaction conditions. A slightly basic pH (typically 7.5-8.5) is employed to facilitate the deprotonation of the cysteine thiol group (pKa ≈ 8.3), thereby increasing the concentration of the more nucleophilic thiolate anion and accelerating the rate of the S-alkylation reaction. It is crucial to avoid excessively high pH, which can promote side reactions such as hydrolysis of the bromomethyl group and modifications of other amino acid residues.
Experimental Protocols
Materials and Reagents:
-
Peptide containing at least one cysteine residue
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 7.5-8.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN) for HPLC
-
Deionized water
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Fluorescence spectrophotometer
Safety Precautions:
This compound is a hazardous substance that can cause severe skin burns and eye damage. Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Fluorescent Labeling of Peptides
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in a minimal amount of DMF or DMSO. Then, dilute the solution with phosphate buffer (pH 8.0) to the desired final concentration. The final concentration of the organic solvent should be kept as low as possible to maintain the peptide's solubility and native conformation.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO. The concentration of the stock solution should be determined based on the desired molar excess of the labeling reagent.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution. The reaction mixture should be protected from light to prevent photobleaching of the fluorophore.
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by analytical RP-HPLC.
-
Quenching the Reaction: After the desired level of labeling is achieved (as determined by HPLC), the reaction can be quenched by adding a small amount of a thiol-containing compound, such as 2-mercaptoethanol or dithiothreitol (DTT), to consume any unreacted this compound. Alternatively, the reaction can be stopped by acidification with a small volume of TFA, which protonates the thiolate and halts the nucleophilic attack.
Protocol 2: Purification of the Labeled Peptide by RP-HPLC
-
Sample Preparation: Acidify the quenched reaction mixture with 0.1% TFA in deionized water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically effective for separating the labeled peptide from the unlabeled peptide and excess reagent. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and a wavelength corresponding to the absorbance maximum of the quinoline fluorophore (approximately 320-340 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
Lyophilization: Lyophilize the purified fractions to obtain the labeled peptide as a dry powder.
Protocol 3: Characterization of the Labeled Peptide
-
Mass Spectrometry:
-
Determine the molecular weight of the purified labeled peptide using ESI-MS or MALDI-TOF mass spectrometry.
-
The expected mass increase upon labeling with 6-(Bromomethyl)quinoline corresponds to the addition of a quinolylmethyl group (C₁₀H₈N-CH₂-), which has a monoisotopic mass of approximately 156.08 Da.
-
-
Fluorescence Spectroscopy:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Measure the excitation and emission spectra using a fluorescence spectrophotometer. Based on the spectral properties of similar quinoline derivatives, the expected excitation maximum is in the range of 320-340 nm, and the emission maximum is in the range of 380-420 nm.
-
Determine the quantum yield of the labeled peptide relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Presentation
| Parameter | Recommended Condition/Value | Range for Optimization | Rationale |
| Reaction pH | 8.0 | 7.5 - 8.5 | Maximizes the concentration of the nucleophilic thiolate anion of cysteine. |
| Solvent | DMF or DMSO in buffer | N/A | Solubilizes the peptide and the labeling reagent. |
| Molar Ratio (Label:Peptide) | 5-10:1 | 2:1 - 20:1 | A molar excess of the labeling reagent drives the reaction to completion. |
| Reaction Time | 2-4 hours | 1 - 6 hours | Sufficient time for the reaction to proceed to completion at room temperature. |
| Temperature | Room Temperature (~25°C) | 4°C - 37°C | A convenient temperature that provides a reasonable reaction rate without promoting significant side reactions. |
| Expected Mass Shift | ~156.08 Da | N/A | Corresponds to the addition of a quinolylmethyl group to the peptide. |
| Expected Excitation Max (λex) | ~320-340 nm | N/A | Based on the absorbance of the quinoline fluorophore. |
| Expected Emission Max (λem) | ~380-420 nm | N/A | Characteristic fluorescence emission of the quinoline fluorophore. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH- Inactive reagent- Insufficient molar excess of reagent- Peptide disulfide bond formation | - Verify the pH of the reaction buffer.- Use a fresh batch of this compound.- Increase the molar excess of the labeling reagent.- Pretreat the peptide with a reducing agent like DTT, followed by removal of the reducing agent before labeling. |
| Multiple Peaks in HPLC | - Incomplete reaction- Non-specific labeling- Peptide degradation | - Increase the reaction time or molar excess of the reagent.- Optimize the reaction pH to be closer to neutral.- Ensure the peptide is stable under the reaction conditions. |
| No Fluorescence | - Incorrect excitation/emission wavelengths- Low concentration of labeled peptide- Photobleaching | - Scan a range of excitation and emission wavelengths to find the maxima.- Concentrate the sample.- Protect the reaction and the final product from light. |
Conclusion
This compound is a versatile and effective reagent for the fluorescent labeling of cysteine-containing peptides. The S-alkylation reaction is specific and proceeds under mild conditions, yielding a stable thioether linkage. The resulting quinoline-labeled peptides can be purified by RP-HPLC and characterized by mass spectrometry and fluorescence spectroscopy. By following the protocols and guidelines outlined in this application note, researchers can successfully prepare fluorescently labeled peptides for a wide range of applications in life sciences and drug discovery.
References
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 6-(Bromomethyl)quinoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] This document provides a detailed guide on the application of 6-(bromomethyl)quinoline hydrobromide as a versatile building block in the synthesis of novel quinoline-based anticancer agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for the preparation of a representative quinoline-chalcone hybrid, and discuss the potential mechanisms of action of such compounds, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and the disruption of tubulin polymerization.[2][3][4]
Introduction: The Significance of the Quinoline Scaffold in Oncology
Quinoline and its derivatives have consistently emerged as a cornerstone in the development of new anticancer therapeutics.[1] This bicyclic aromatic heterocycle is present in a variety of natural products and synthetic compounds that exhibit significant antitumor activity.[5] The planar nature of the quinoline ring system allows it to intercalate with DNA, while its versatile structure can be readily functionalized to interact with various biological targets.[6]
Several quinoline-based drugs are already in clinical use, and many more are in various stages of development.[7] These compounds exert their anticancer effects through diverse mechanisms of action, including:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[7]
-
Topoisomerase Inhibition: Some quinoline analogues interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[8]
-
Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubule formation, certain quinoline-containing compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[1][4]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway for cell growth and survival that is often dysregulated in cancer. Several quinoline derivatives have been shown to inhibit key components of this pathway.[3]
The subject of this application note, This compound , is a particularly useful synthon for the development of novel quinoline-based anticancer agents. The bromomethyl group at the 6-position serves as a reactive handle for the facile introduction of the quinoline moiety onto other pharmacophores through nucleophilic substitution reactions. This allows for the creation of hybrid molecules that can potentially target multiple biological pathways, a strategy that is gaining traction in the development of more effective and less toxic cancer therapies.[2]
Strategic Application of this compound in Anticancer Drug Design
The primary utility of this compound in anticancer drug synthesis lies in its ability to act as an electrophilic building block. The benzylic bromide is highly susceptible to nucleophilic attack, making it an ideal reagent for the alkylation of various nucleophiles, such as phenols, anilines, and thiols. This reactivity allows for the straightforward linkage of the quinoline scaffold to other molecules known to possess anticancer activity, such as chalcones.
The Quinoline-Chalcone Hybrid Approach
Chalcones are a class of natural products characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system. They have attracted significant attention in medicinal chemistry due to their broad range of pharmacological activities, including potent anticancer effects.[9][10] The hybridization of the quinoline and chalcone scaffolds has emerged as a promising strategy in the design of novel anticancer agents.[2][11] These hybrid molecules have been shown to exhibit enhanced cytotoxic activity against various cancer cell lines compared to their individual components.[9]
The synthesis of quinoline-chalcone hybrids using this compound typically involves the reaction of the bromomethylquinoline with a hydroxy- or amino-substituted chalcone. This creates an ether or an amine linkage, respectively, tethering the two pharmacophores.
Synthetic Protocol: Preparation of a Representative Quinoline-Chalcone Hybrid
This section provides a detailed, step-by-step protocol for the synthesis of a representative quinoline-chalcone hybrid, (E)-1-(4-((quinolin-6-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one, starting from this compound and 4'-hydroxychalcone. This protocol is based on established Williamson ether synthesis methodologies.[12]
Materials and Reagents
-
This compound
-
4'-Hydroxychalcone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4'-hydroxychalcone (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the 4'-hydroxychalcone.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Quinoline Reagent: In a separate container, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired quinoline-chalcone hybrid as a solid.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of the quinoline-chalcone hybrid.
Caption: Synthetic scheme for a quinoline-chalcone hybrid.
Anticipated Biological Activity and Mechanism of Action
The synthesized quinoline-chalcone hybrids are anticipated to exhibit potent anticancer activity. Based on existing literature for similar compounds, several mechanisms of action can be proposed:
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Quinoline derivatives have been reported to effectively inhibit key kinases in this pathway, such as PI3K and mTOR.[8] The quinoline moiety of the hybrid molecule could potentially bind to the ATP-binding pocket of these kinases, thereby blocking their activity and downstream signaling.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Disruption of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape.[4] Several anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin. Quinoline-chalcone hybrids have also been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Quantitative Data Summary
The following table summarizes representative anticancer activity data for quinoline-chalcone hybrids from the literature, demonstrating their potential as potent anticancer agents.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [10] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [10] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [10] |
| Quinoline-Chalcone Hybrid | HL-60 (Leukemia) | 0.59 | [9] |
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel quinoline-based anticancer agents. The protocol detailed herein for the preparation of a quinoline-chalcone hybrid provides a robust and adaptable method for creating new chemical entities with the potential for potent and selective anticancer activity. The anticipated mechanisms of action, including the inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, highlight the multifaceted therapeutic potential of these compounds. Further optimization of the linker and the substitution patterns on both the quinoline and chalcone moieties could lead to the discovery of next-generation anticancer drugs with improved efficacy and reduced toxicity.
References
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 12. ias.ac.in [ias.ac.in]
Derivatization of fatty acids with 6-(Bromomethyl)quinoline hydrobromide for HPLC
Applikationsschrift und Protokoll
Titel: Hochsensitive Quantifizierung von Fettsäuren mittels HPLC und Fluoreszenzdetektion nach Prä-Säulen-Derivatisierung mit 6-(Brommethyl)chinolin-hydrobromid
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung Die Analyse von Fettsäuren mittels Hochleistungsflüssigkeitschromatographie (HPLC) wird oft durch deren fehlendes starkes Chromophor für die UV-Detektion und ihre geringe native Fluoreszenz erschwert.[1][2] Um die Nachweisempfindlichkeit drastisch zu erhöhen, ist eine Derivatisierung vor der chromatographischen Trennung ein etablierter Ansatz.[3] Diese Applikationsschrift beschreibt eine detaillierte Methode zur Derivatisierung von Fettsäuren mit 6-(Brommethyl)chinolin-hydrobromid (BrMQ). Diese Reaktion führt zur Bildung von hochfluoreszierenden Chinolin-Estern, die eine hochempfindliche Quantifizierung im unteren Picomol- bis in den Femtomol-Bereich mittels HPLC mit Fluoreszenzdetektion (HPLC-FLD) ermöglichen.[2] Es werden vollständige Protokolle für die Probenvorbereitung durch Hydrolyse, die Derivatisierungsreaktion und die anschließende HPLC-Analyse bereitgestellt.
Einleitung: Die Bedeutung der Fettsäureanalyse
Fettsäuren sind nicht nur fundamentale Bausteine komplexer Lipide und Energiespeicher, sondern auch potente Signalmoleküle, die an einer Vielzahl von physiologischen und pathologischen Prozessen beteiligt sind.[4][5] Ihre quantitative Bestimmung in biologischen Proben ist daher von entscheidender Bedeutung für die biomedizinische Forschung und die klinische Diagnostik.[6] Während die Gaschromatographie (GC) eine etablierte Methode ist, erfordert sie oft die Veresterung zu flüchtigen Derivaten (z. B. Fettsäuremethylester, FAMEs) und arbeitet bei hohen Temperaturen, was zum Abbau thermolabiler ungesättigter oder hydroxylierter Fettsäuren führen kann.[4][7] Die HPLC bietet den Vorteil der Analyse bei Raumtemperatur, leidet jedoch unter der geringen Nachweisempfindlichkeit für native Fettsäuren.[2] Die Einführung eines fluoreszierenden Markers durch Prä-Säulen-Derivatisierung überwindet diese Einschränkung und ermöglicht eine extrem empfindliche und selektive Analyse.[3][] 6-(Brommethyl)chinolin (BrMQ) ist ein ideales Derivatisierungsreagenz, da der Chinolin-Anteil eine hohe Quantenausbeute und somit ein starkes Fluoreszenzsignal liefert.
Prinzip der Derivatisierung
Die Derivatisierung von Fettsäuren mit BrMQ basiert auf einer nukleophilen Substitutionsreaktion (S_N2). Die Carboxylgruppe der Fettsäure wird zunächst durch eine Base deprotoniert, um ein hochreaktives Carboxylat-Anion zu bilden. Dieses Anion greift anschließend das elektrophile Methylen-Kohlenstoffatom des 6-(Brommethyl)chinolins an, wobei das Bromid-Ion als Abgangsgruppe verdrängt wird.
Abbildung 1: Chemische Reaktion zur Derivatisierung von Fettsäuren mit BrMQ
Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie Acetonitril durchgeführt und durch eine nicht-nukleophile Base und einen Phasentransferkatalysator wie 18-Krone-6 katalysiert, um die Löslichkeit des Carboxylatsalzes zu erhöhen und die Reaktionseffizienz zu steigern.[9]
Benötigte Materialien und Reagenzien
Reagenzien:
-
Fettsäurestandards (z.B. Palmitinsäure, Stearinsäure, Ölsäure, Linolsäure)
-
6-(Brommethyl)chinolin-hydrobromid (BrMQ)
-
Kaliumhydroxid (KOH) oder Natriumhydroxid (NaOH), 2 M in Methanol
-
Salzsäure (HCl), 4 M
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
18-Krone-6
-
Acetonitril (HPLC-Gradient-Grade)
-
Wasser (HPLC-Grade)
-
Methanol (HPLC-Grade)
-
Chloroform und/oder Dichlormethan (analytischer Grad)
-
Natriumsulfat (Na₂SO₄), wasserfrei
Ausrüstung:
-
HPLC-System mit Gradientenpumpe, Autosampler und Fluoreszenzdetektor
-
Reversed-Phase C18-Säule (z.B. 4.6 mm I.D. x 150 mm, 3.5 µm Partikelgröße)
-
Heizblock oder Wasserbad
-
Rotationsverdampfer oder Stickstoff-Evaporator
-
Zentrifuge
-
Reaktionsgefäße (z.B. 2-mL-Glasvials mit Schraubverschluss)
-
Analysenwaage
-
pH-Meter oder pH-Indikatorpapier
Experimentelle Protokolle
Protokoll 1: Probenvorbereitung (Verseifung zur Freisetzung von Fettsäuren)
Dieses Protokoll ist für Proben erforderlich, in denen Fettsäuren als Ester in komplexen Lipiden (z.B. Triglyceride, Phospholipide) vorliegen.[4]
-
Einwaage: Wiegen Sie eine Probe, die etwa 0.5 - 2.5 µmol an potenziellen Fettsäuren enthält, in ein Reaktionsgefäß ein.[9]
-
Lösung: Lösen Sie die Probe in 1 mL Chloroform/Methanol (2:1, v/v).
-
Verseifung: Fügen Sie 2 mL einer 2 M methanolischen KOH-Lösung hinzu. Das Molverhältnis von Base zu potenzieller Säure sollte mindestens 9:1 betragen.[9]
-
Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 35-40 Minuten bei 85-95°C in einem Heizblock.[6]
-
Ansäuerung: Kühlen Sie die Probe auf Raumtemperatur ab. Säuern Sie die Lösung vorsichtig mit 4 M HCl auf einen pH-Wert von ca. 2 an, um die freien Fettsäuren zu protonieren.[6]
-
Extraktion: Extrahieren Sie die freien Fettsäuren viermal mit jeweils 2 mL Dichlormethan.[6] Sammeln Sie die unteren organischen Phasen.
-
Trocknung: Trocknen Sie die vereinigten organischen Phasen über wasserfreiem Natriumsulfat.
-
Einengen: Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom oder mittels eines Rotationsverdampfers bis zur Trockenheit. Der Rückstand enthält die freien Fettsäuren und ist bereit für die Derivatisierung.
Protokoll 2: Derivatisierungsreaktion mit BrMQ
-
Vorbereitung: Lösen Sie den getrockneten Fettsäurerückstand (aus Protokoll 1) oder eine eingewogene Menge freier Fettsäuren in 200 µL Acetonitril.
-
Reagenzien zugeben: Fügen Sie der Lösung hinzu:
-
Reaktion: Verschließen Sie das Gefäß fest und inkubieren Sie es für 45 Minuten bei 75°C in einem Heizblock.[9]
-
Abkühlen: Kühlen Sie die Probe auf Raumtemperatur ab.
-
Aufbereitung: Zentrifugieren Sie die Probe, um das unlösliche Kaliumcarbonat zu entfernen. Überführen Sie den Überstand in ein neues Vial für die HPLC-Analyse. Alternativ kann die Probe durch einen 0.22 µm Spritzenfilter filtriert werden.
Protokoll 3: HPLC-Analyse der BrMQ-derivatisierten Fettsäuren
-
HPLC-Bedingungen:
-
Säule: C18 Reversed-Phase Säule (z.B. Agilent ZORBAX 300SB-C18).[10]
-
Säulentemperatur: 40°C.[6]
-
Mobile Phase A: Wasser (HPLC-Grade).
-
Mobile Phase B: Acetonitril (HPLC-Grade).
-
Flussrate: 1.0 mL/min.
-
Injektionsvolumen: 10 µL.
-
Fluoreszenzdetektion:
-
Anregungswellenlänge (λex): 285 nm (empfohlener Startwert, muss optimiert werden).
-
Emissionswellenlänge (λem): 522 nm (empfohlener Startwert, muss optimiert werden).[10]
-
-
-
Gradientenelution: Ein typisches Gradientenprogramm zur Trennung einer Mischung von Fettsäuren ist in Tabelle 1 dargestellt. Dieser Gradient muss möglicherweise für spezifische Anwendungen optimiert werden.
Tabelle 1: Beispiel für ein Gradientenelutionsprogramm
| Zeit (min) | % Mobile Phase A (Wasser) | % Mobile Phase B (Acetonitril) |
| 0.0 | 30 | 70 |
| 25.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 30 | 70 |
| 45.0 | 30 | 70 |
Workflow der Fettsäureanalyse
Das folgende Diagramm visualisiert den gesamten Prozess von der Probenvorbereitung bis zur Datenanalyse.
Abbildung 2: Workflow von der Probe zur quantitativen Analyse.
Erwartete Ergebnisse und Diskussion
Die Umkehrphasen-HPLC trennt die derivatisierten Fettsäuren primär nach ihrer Kettenlänge und dem Grad der Ungesättigtheit.[2] Längerkettige und stärker gesättigte Fettsäuren eluieren später, da sie hydrophober sind und stärker mit der C18-stationären Phase interagieren. Die hohe Empfindlichkeit der Fluoreszenzdetektion ermöglicht Nachweisgrenzen (LODs) im niedrigen nanomolaren Bereich (4–21 nmol/L), wie sie für ähnliche Derivatisierungsmittel berichtet wurden.[10] Die Kalibrierkurven für einzelne Fettsäurestandards sollten eine ausgezeichnete Linearität (R² ≥ 0.999) über mehrere Größenordnungen aufweisen.
Tabelle 2: Erwartete Elutionsreihenfolge gängiger Fettsäuren
| Fettsäure | Abkürzung | Struktur | Erwartete Retentionszeit |
| Alpha-Linolensäure | ALA | C18:3 | Früh |
| Linolsäure | LA | C18:2 | Mittel |
| Ölsäure | OA | C18:1 | Mittel-Spät |
| Palmitinsäure | PA | C16:0 | Mittel-Spät |
| Stearinsäure | SA | C18:0 | Spät |
Hinweis: Die genaue Retentionszeit und die Trennung von Isomeren wie Ölsäure und Palmitinsäure hängen stark von der Effizienz der Säule und den Gradientenbedingungen ab.[9]
Fehlerbehebung
Probleme bei der Analyse können auf unvollständige Derivatisierung oder suboptimale chromatographische Bedingungen zurückzuführen sein. Das folgende Diagramm bietet einen Leitfaden zur systematischen Fehlerbehebung.
Abbildung 3: Entscheidungsbaum zur Fehlerbehebung.
Fazit
Die hier beschriebene Methode zur Derivatisierung von Fettsäuren mit 6-(Brommethyl)chinolin-hydrobromid stellt ein leistungsstarkes Werkzeug für die hochempfindliche Quantifizierung in komplexen Matrices dar. Die Vorteile umfassen eine hohe Nachweisempfindlichkeit durch Fluoreszenzmarkierung, die Analyse thermolabiler Verbindungen bei Raumtemperatur und die Anwendbarkeit auf eine breite Palette von Probentypen nach einer entsprechenden Probenvorbereitung. Die Methode ist robust und kann nach Optimierung der chromatographischen Bedingungen und der Detektoreinstellungen zuverlässige und reproduzierbare Ergebnisse für die Fettsäureforschung liefern.
Referenzen
-
Tweeten, K. A., & Wetzel, D. L. (1979). High Performance Liquid Chromatographic Analysis of Fatty Acid Derivatives from Grain and Feed Extracts. Cereal Chemistry, 56(5), 398-402. (URL nicht verfügbar)
-
Tapia, J. B. (2014). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. Master's Thesis, University of Northern Colorado. --INVALID-LINK--
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque Application Note. --INVALID-LINK--
-
Kowalczyk, M. (2001). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Chromatography A, 928(1), 165-178. --INVALID-LINK--
-
Lísa, M., & Holčapek, M. (2008). Analysis of fatty acids by column liquid chromatography. Journal of Chromatography A, 1197(1-2), 143-155. --INVALID-LINK--
-
Li, H., et al. (2022). New Fluorescence Derivatization Reagent for the Determination of 7 Unsaturated Fatty Acids in Oil Samples by Pre-Column Derivatization HPLC-FLD. Foods, 11(15), 2289. --INVALID-LINK--
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. American Oil Chemists' Society (AOCS). --INVALID-LINK--
-
Gusain, K., & Suthar, M. (2001). Determination of Free Fatty Acids by Diphasic-Two Dimensional TLC-Fluorescence Spectrodensitometry. Journal of the Chinese Chemical Society, 48(4), 747-752. (URL nicht verfügbar)
-
Majnooni, M. B., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. Iranian Journal of Pharmaceutical Research, 15(4), 845-853. --INVALID-LINK--
-
Welti, R., et al. (2010). A reliable and sensitive method for quantitative analysis of fatty acids in biological samples. Metabolomics, 6(3), 349-359. --INVALID-LINK--
-
Wang, M., et al. (2013). Determination of fatty acids in bio-samples based on the pre-column fluorescence derivatization with 1,3,5,7-tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene by high performance liquid chromatography. Journal of Chromatography A, 1291, 84-91. --INVALID-LINK--
-
BOC Sciences. (n.d.). Fluorescence Labeling Fatty Acid. --INVALID-LINK--
-
Ecker, J., et al. (2012). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 87(4-5), 103-109. --INVALID-LINK--
-
BenchChem. (2025). Application Note: Hochsensitive Quantifizierung von Fettsäuren mittels HPLC nach Derivatisierung mit 4-(Chlormethyl)-7-hydroxycumarin. --INVALID-LINK--
-
Kaczor, A. A., et al. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 25(18), 4158. --INVALID-LINK--
-
Le, T. T., et al. (2019). Fatty Acid Synthesis and Degradation Interplay to Regulate the Oxidative Stress in Cancer Cells. Metabolites, 9(12), 288. --INVALID-LINK--
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jianhaidulab.com [jianhaidulab.com]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. researchgate.net [researchgate.net]
6-(Bromomethyl)quinoline Hydrobromide: A Versatile Chemical Probe for Covalent Targeting in Protein Studies
Application Note & Protocols
Introduction: The Power of Covalent Probes in Unraveling Protein Function
In the intricate landscape of cellular biology, understanding protein function, interactions, and localization is paramount. While non-covalent interactions govern many biological processes, the ability to create stable, covalent linkages between a probe and its target protein offers a powerful and permanent snapshot of these dynamic events. Covalent probes have become indispensable tools in chemical biology and drug discovery for identifying enzyme active sites, mapping protein-protein interactions, and developing targeted therapeutics.
6-(Bromomethyl)quinoline hydrobromide is an emerging chemical probe that combines the desirable photophysical properties of the quinoline scaffold with a reactive bromomethyl group.[1] This benzylic bromide moiety acts as a potent electrophile, capable of reacting with various nucleophilic amino acid residues on a protein's surface, forming a stable, covalent bond. The quinoline core, a privileged structure in medicinal chemistry, provides a fluorescent handle for detection and can be further functionalized to modulate the probe's properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chemical probe for protein studies, including detailed protocols for labeling and analysis.
Principle of Operation: Covalent Modification of Nucleophilic Amino Acids
The utility of this compound as a protein probe lies in the electrophilic nature of its bromomethyl group. This group readily undergoes nucleophilic substitution (SN2) reactions with electron-rich amino acid side chains.[1] The reaction proceeds via the attack of a lone pair of electrons from a nucleophilic amino acid residue on the methylene carbon, displacing the bromide leaving group and forming a stable thioether, ether, or amine linkage.
The reactivity of 6-(bromomethyl)quinoline is not limited to a single amino acid. It can target a range of nucleophilic residues, with the reaction rate and specificity influenced by the residue's intrinsic nucleophilicity and its local microenvironment (e.g., accessibility and pKa).[4]
Key Target Residues and Reaction Products
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |
| Cysteine | Thiol (-SH) | Thioether |
| Histidine | Imidazole ring | Alkylated imidazole |
| Lysine | Epsilon-amino (-NH₂) | Secondary amine |
| Aspartate | Carboxylate (-COO⁻) | Ester |
| Glutamate | Carboxylate (-COO⁻) | Ester |
| Tyrosine | Phenol (-OH) | Ether |
| Serine | Hydroxyl (-OH) | Ether |
| Threonine | Hydroxyl (-OH) | Ether |
Table 1: Reactivity of 6-(bromomethyl)quinoline with nucleophilic amino acid residues.
The pH of the reaction buffer is a critical parameter for controlling the specificity of the labeling reaction.[5] For instance, to selectively target cysteine residues, maintaining the pH between 7.0 and 8.5 ensures that the thiol group is sufficiently deprotonated (thiolate anion) to act as a potent nucleophile, while the more basic amino group of lysine remains largely protonated and less reactive.
Figure 1: General mechanism of protein alkylation by 6-(bromomethyl)quinoline.
Applications in Protein Science
The unique properties of this compound make it a versatile tool for a range of applications in protein science:
-
Activity-Based Protein Profiling (ABPP): By targeting catalytically active nucleophiles in enzyme active sites, this probe can be used to identify and characterize members of specific enzyme families.
-
Mapping Protein-Protein Interactions: When used in cross-linking studies, derivatives of 6-(bromomethyl)quinoline can help identify interacting protein partners.
-
Fluorescent Labeling for Imaging: The intrinsic fluorescence of the quinoline moiety allows for the visualization of labeled proteins in cells and tissues using fluorescence microscopy.[2][3]
-
Drug Discovery and Target Identification: As a fragment for covalent ligand discovery, it can be used to identify novel binding pockets on target proteins.
-
Validation of Target Engagement: In drug development, it can be used to confirm that a therapeutic agent is binding to its intended protein target within a complex biological system.
Detailed Experimental Protocols
The following protocols provide a starting point for the use of this compound in protein labeling experiments. Optimization of reaction conditions (e.g., probe concentration, incubation time, and temperature) is recommended for each specific protein of interest.
Protocol 1: In-Solution Labeling of a Purified Protein
This protocol describes the labeling of a purified protein in solution.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, or Tris at pH 7.4-8.5). Note: Avoid buffers with primary amines if targeting lysine residues is not desired.
-
This compound (CAS: 103030-25-7)[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent: 1 M Dithiothreitol (DTT) or 1 M L-cysteine in water
-
Desalting column (e.g., PD-10) or spin concentrator for buffer exchange and removal of excess probe.
Procedure:
-
Prepare a stock solution of the probe: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM. This stock solution should be prepared fresh and protected from light.
-
Prepare the protein solution: Adjust the concentration of the purified protein to 1-5 mg/mL in the desired reaction buffer.
-
Initiate the labeling reaction: Add the this compound stock solution to the protein solution to achieve the desired final probe concentration. A good starting point is a 10- to 100-fold molar excess of the probe over the protein.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quench the reaction: To stop the labeling reaction, add the quenching reagent (DTT or L-cysteine) to a final concentration of 10-50 mM.[6] Incubate for 15-30 minutes at room temperature. The quenching agent will react with any unreacted probe.
-
Remove excess probe and quenching reagent: Purify the labeled protein using a desalting column or by repeated buffer exchange with a spin concentrator.[1]
-
Confirm labeling: Analyze the labeled protein using the methods described in the "Data Analysis and Interpretation" section below.
Figure 2: Workflow for in-solution protein labeling.
Protocol 2: In-Gel Labeling of Proteins
This protocol is suitable for labeling proteins that have been separated by SDS-PAGE.
Materials:
-
SDS-PAGE gel containing the protein(s) of interest.
-
Fixing solution: 50% methanol, 10% acetic acid in water.
-
Washing solution: 50% methanol in water.
-
Labeling buffer: 50 mM HEPES, pH 7.5.
-
This compound stock solution (as in Protocol 1).
-
Quenching solution: 50 mM DTT in labeling buffer.
-
Destaining solution.
Procedure:
-
Fix the gel: After electrophoresis, fix the gel in the fixing solution for at least 1 hour.
-
Wash the gel: Wash the gel with the washing solution three times for 15 minutes each to remove the fixing solution.
-
Equilibrate the gel: Equilibrate the gel in the labeling buffer three times for 15 minutes each.
-
Label the protein: Incubate the gel in the labeling buffer containing 100-500 µM of this compound for 1-2 hours at room temperature in the dark.
-
Wash the gel: Wash the gel with labeling buffer three times for 15 minutes each to remove the excess probe.
-
Quench the reaction: Incubate the gel in the quenching solution for 30 minutes.
-
Visualize the labeled protein: The labeled protein can be visualized by fluorescence imaging using an appropriate filter set for the quinoline fluorophore. The gel can then be stained with a total protein stain (e.g., Coomassie) to visualize all proteins.
Data Analysis and Interpretation
Confirmation of covalent labeling and identification of the modification site(s) are crucial steps. Mass spectrometry is the most powerful technique for this purpose.[7]
Mass Spectrometry Analysis
-
Intact Protein Analysis: The molecular weight of the labeled protein can be determined by techniques such as ESI-MS. A mass shift corresponding to the addition of the quinoline methyl group (C₁₀H₈N-CH₂-) will confirm covalent modification.
-
Peptide Mapping (Bottom-up Proteomics):
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.[8]
-
Search the MS/MS data against the protein sequence database, including the mass of the modification on all potential nucleophilic residues.
-
The MS/MS spectrum of a modified peptide will contain fragment ions that allow for the precise localization of the modification site.[9]
-
Gel-Based Analysis
-
Fluorescence Imaging: If the protein is labeled in-gel or run on a gel after in-solution labeling, the labeled protein can be visualized by its fluorescence.
-
Mobility Shift: In some cases, the addition of the probe may cause a slight shift in the protein's mobility on SDS-PAGE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low labeling efficiency | Inactive probe | Prepare a fresh stock solution of the probe. |
| Low protein concentration | Concentrate the protein solution. | |
| Inappropriate buffer pH | Optimize the pH to enhance the nucleophilicity of the target residue. | |
| Protein precipitation | High probe concentration | Reduce the molar excess of the probe. |
| Probe is not fully dissolved | Ensure the probe is completely dissolved in DMF or DMSO before adding to the aqueous buffer. | |
| Non-specific labeling | Probe concentration is too high | Decrease the probe concentration and/or incubation time. |
| Reaction not quenched effectively | Ensure the quenching reagent is added in sufficient excess. |
Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety precautions. Wear gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of protein post-translational modifications by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental setup for nucleophilic substitution with 6-(Bromomethyl)quinoline hydrobromide
Application Note & Protocol
Topic: Experimental Setup for Nucleophilic Substitution with 6-(Bromomethyl)quinoline hydrobromide
For: Researchers, Scientists, and Drug Development Professionals
Guide Overview
This document provides a comprehensive guide to performing nucleophilic substitution reactions using this compound, a versatile building block in medicinal chemistry. We move beyond a simple list of steps to offer a deeper understanding of the scientific rationale behind the protocol. This guide is structured to empower researchers to not only execute the experiment but also to troubleshoot and adapt the methodology for various nucleophiles and research objectives.
Scientific Foundation & Strategic Considerations
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3][4] The functionalization of the quinoline core is a key strategy for developing novel therapeutic agents.[5] this compound serves as an exceptionally useful intermediate for this purpose.
The Substrate: this compound
-
Reactivity: The core of this reagent's utility lies in the bromomethyl group (-CH₂Br). The bromine atom is an excellent leaving group because its conjugate acid, HBr, is a strong acid, making the bromide ion (Br⁻) a stable, weak base.[6] The carbon atom of the bromomethyl group is attached to the electron-withdrawing quinoline ring system, rendering it electrophilic and highly susceptible to attack by nucleophiles.[6]
-
Mechanism: The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[7] In this concerted process, the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[8] This is characteristic of primary benzylic halides, which are more reactive than typical primary alkyl halides in S_N2 reactions.[9] Under certain conditions, particularly with weak nucleophiles in polar protic solvents, an S_N1 mechanism involving a resonance-stabilized benzylic carbocation intermediate is possible.[8][9]
-
The Hydrobromide Salt: The reagent is supplied as a hydrobromide salt (·HBr), where the nitrogen atom of the quinoline ring is protonated. This salt form enhances the compound's stability and makes it easier to handle as a solid.[7] However, it necessitates the use of a base in the reaction mixture to neutralize the salt and, in many cases, to deprotonate the incoming nucleophile.
Causality of Experimental Choices
-
Choice of Nucleophile: A wide array of nucleophiles can be employed, allowing for the synthesis of diverse compound libraries. Common choices include:
-
Amines (Primary & Secondary): To form 6-(aminomethyl)quinoline derivatives, which are valuable in pharmaceutical development.[7][10]
-
Thiols/Thiolates: To generate thioethers.[7]
-
Alcohols/Alkoxides: To produce ethers.[7]
-
Sodium Azide: To form 6-(azidomethyl)quinoline, a precursor for "click chemistry" reactions.[7]
-
-
Choice of Base: The base is critical and must be chosen based on the pKa of the nucleophile and the HBr salt.
-
For the HBr Salt: At least one equivalent of a base is required to neutralize the hydrobromide.
-
For the Nucleophile: If the nucleophile is neutral (e.g., an amine, R-NH₂), an additional equivalent of base is often used to scavenge the HBr generated during the reaction. If the nucleophile is an alcohol or thiol, a strong enough base is needed to deprotonate it, forming the more potent alkoxide or thiolate nucleophile.
-
Common Bases:
-
Triethylamine (Et₃N) or DI-isopropylethylamine (DIPEA): Non-nucleophilic organic bases suitable for reactions with amines.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Mild inorganic bases often used with phenol or thiol nucleophiles.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base used for deprotonating alcohols and other weakly acidic nucleophiles. Requires an anhydrous solvent.
-
-
-
Choice of Solvent: The solvent plays a crucial role in influencing the reaction rate and mechanism.
-
Polar Aprotic Solvents (Recommended for S_N2): Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Acetone are excellent choices.[8] They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can solvate and deactivate the nucleophile through hydrogen bonding. They may also act as competing nucleophiles, leading to undesired byproducts.
-
Generalized Experimental Protocol
This protocol provides a robust starting point for the reaction of this compound with a generic amine nucleophile. Modifications for other nucleophiles are noted in the subsequent data table.
Materials & Reagents
-
Nucleophile (e.g., primary or secondary amine, 1.1 eq)
-
Base (e.g., Triethylamine, 2.2 eq)
-
Solvent (e.g., Anhydrous Acetonitrile)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Safety Precautions
-
Corrosive: this compound and related benzyl bromides are corrosive and can cause severe skin burns and eye damage.[13][14]
-
Lachrymator: These compounds are often lachrymatory (tear-inducing).
-
Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield.[15][16]
-
Spills: In case of skin contact, wash immediately with plenty of soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[13]
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration).
-
Add the amine nucleophile (1.1 eq) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
-
Initiating the Reaction:
-
Slowly add triethylamine (2.2 eq) to the stirring suspension. The mixture may become homogeneous as the free base of the quinoline is formed.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).[17]
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Spot the starting material (co-spot), and the reaction mixture on a TLC plate. Visualize under UV light (254 nm). The product should be a new, typically less polar, spot.
-
The reaction is complete when the starting material spot is no longer visible (typically 2-6 hours). For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be used.[17][18]
-
-
Workup & Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Re-dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any remaining acid and salts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[19]
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of Hexane/Ethyl Acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
-
Product Characterization:
Data Presentation & Visualization
Table 1: Recommended Conditions for Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Notes |
| Primary/Secondary Amine | Morpholine | Et₃N or K₂CO₃ | MeCN or DMF | Room Temp. | Use 2.2 eq of Et₃N or a slight excess of K₂CO₃. |
| Phenol | 4-Methoxyphenol | K₂CO₃ or Cs₂CO₃ | DMF | 50-80 °C | Reaction is often slower; heating may be required. |
| Thiol | Thiophenol | K₂CO₃ or Et₃N | MeCN | Room Temp. | Thiols are generally very reactive nucleophiles. |
| Alcohol | Ethanol | NaH | Anhydrous THF | 0 °C to RT | Add NaH to alcohol in THF first, then add quinoline. |
| Azide | Sodium Azide (NaN₃) | N/A | DMF | Room Temp. | NaN₃ is nucleophilic enough without an added base. |
Diagrams
Caption: Generalized S_N2 mechanism for the reaction.
Caption: Experimental workflow from setup to final product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive nucleophile. 2. Insufficient base. 3. Low temperature. | 1. Use a stronger base (e.g., NaH for alcohols) or a more reactive nucleophile. 2. Ensure ≥2 equivalents of base are used for amine nucleophiles. 3. Gently heat the reaction (e.g., to 50 °C) and monitor by TLC. |
| Multiple Products | 1. Over-alkylation (for primary amines). 2. Competing reaction with solvent. | 1. Use a larger excess of the primary amine nucleophile. 2. Ensure the use of a non-nucleophilic, aprotic solvent like MeCN or DMF. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Degradation of starting material. | 1. Allow the reaction to run longer or gently heat. 2. Ensure pH is basic during extraction; be careful with column chromatography cuts. 3. Use fresh, high-purity starting materials and anhydrous solvents. |
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 8. homework.study.com [homework.study.com]
- 9. asccollegekolhar.in [asccollegekolhar.in]
- 10. chemimpex.com [chemimpex.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 13. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-(Bromomethyl)quinoline Hydrobromide in the Design of Novel Chemosensors
Introduction: The Quinoline Scaffold and the Role of 6-(Bromomethyl)quinoline
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and inherent fluorescence make it an exceptional fluorophore for the development of chemosensors.[3] Quinoline derivatives are widely employed for detecting metal ions and other analytes due to their ability to form stable complexes that modulate their photophysical properties.[4][5]
6-(Bromomethyl)quinoline hydrobromide serves as a highly versatile and reactive precursor in this field. The bromomethyl group at the 6-position is an excellent electrophilic site, enabling straightforward nucleophilic substitution reactions. This allows for the covalent attachment of a wide variety of ionophores, chelating agents, or receptor units, making it a cornerstone building block for creating a diverse library of targeted sensors. The reactivity of this site facilitates the synthesis of sensors based on well-established sensing mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).
This document provides detailed synthetic protocols and application guidelines for leveraging this compound to create novel fluorescent sensors, with a primary focus on the detection of metal ions such as Zinc (II) and Iron (III).
Core Synthetic Strategy: Functionalization of the Quinoline Scaffold
The primary synthetic utility of this compound lies in its reactivity toward nucleophiles. The carbon of the bromomethyl group is highly electrophilic, readily undergoing SN2 reactions with amines, thiols, and alcohols. This allows for the modular construction of sensors where the quinoline acts as the signaling unit (fluorophore) and the attached molecule acts as the recognition unit (ionophore).
A generalized reaction scheme is presented below. The choice of the nucleophilic receptor dictates the sensor's selectivity towards a specific analyte.
Figure 1: General synthetic workflow for sensor creation.
Protocol 1: Synthesis of a Quinoline-Based "Turn-On" Fluorescent Sensor for Zn²⁺
This protocol details the synthesis of a bis(2-quinolinylmethyl)amine-type ligand, a classic CHEF sensor for zinc ions.[6] In the free ligand, the lone pair of electrons on the tertiary amine can quench the quinoline fluorescence via a PET mechanism. Upon coordination with Zn²⁺, the lone pair is engaged in bonding, inhibiting PET and causing a significant increase in fluorescence intensity ("turn-on" response).[6]
3.1 Materials & Reagents
-
This compound
-
Benzylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
3.2 Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add benzylamine (1 equivalent) and anhydrous acetonitrile (40 mL).
-
Base Addition: Add anhydrous potassium carbonate (3 equivalents) to the solution. Stir the suspension vigorously for 15 minutes at room temperature. Causality: The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HBr byproduct.
-
Addition of Quinoline Precursor: Slowly add a solution of this compound (2.2 equivalents) in 20 mL of anhydrous acetonitrile to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 5:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Filter the reaction mixture to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in dichloromethane (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product, a bis(6-quinolinylmethyl)benzylamine derivative, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: Fluorometric Detection of Zn²⁺
This protocol describes how to use the synthesized sensor for the quantitative detection of Zn²⁺ in an aqueous buffer solution.
4.1 Materials & Equipment
-
Synthesized Zn²⁺ sensor
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solution of the sensor (1 mM in DMSO)
-
Stock solution of ZnCl₂ (10 mM in deionized water)
-
Fluorometer and quartz cuvettes
4.2 Experimental Procedure
-
Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) by diluting the DMSO stock solution in HEPES buffer. Note: The final concentration of DMSO should be kept low (<1%) to avoid solvent effects.
-
Baseline Measurement: Transfer 2 mL of the sensor working solution into a quartz cuvette and record its baseline fluorescence emission spectrum (e.g., Excitation at ~320 nm, Emission scan from 350-550 nm). The quinoline monomer typically emits around 380-420 nm.
-
Titration: Add incremental amounts of the ZnCl₂ stock solution (e.g., 0.5 to 2 equivalents) to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 2 minutes before recording the new fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. A significant increase in fluorescence intensity should be observed, confirming the "turn-on" sensing mechanism.[6] The detection limit can be calculated based on the linear portion of the titration curve.
4.3 Selectivity Study To confirm the sensor's selectivity for Zn²⁺, repeat the titration experiment (Step 3) using stock solutions of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Cd²⁺).[7][8] A highly selective sensor will show a pronounced fluorescence response only in the presence of Zn²⁺.
Visualization of the Sensing Mechanism
The "turn-on" fluorescence mechanism for the synthesized Zn²⁺ sensor is based on the inhibition of Photoinduced Electron Transfer (PET).
Figure 2: Mechanism of a PET-based "turn-on" sensor.
Performance Data Summary
The performance of newly synthesized sensors should be rigorously characterized. The following table provides an example template for summarizing key performance metrics for a quinoline-based sensor.
| Parameter | Sensor Q-Zn-1 (Example) | Rationale & Significance |
| Analyte | Zinc (II) | Essential for biological systems; imbalance linked to diseases.[9] |
| Excitation Max (λex) | 322 nm | Wavelength used to excite the fluorophore. |
| Emission Max (λem) | 395 nm | Wavelength of maximum fluorescence intensity. |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) / PET Blockage | Provides a "turn-on" signal, which is often preferred for lower background noise.[6] |
| Detection Limit (LOD) | 0.07 µM | The lowest concentration of analyte detectable with statistical confidence.[10] |
| Response Time | < 2 minutes | Important for real-time monitoring applications. |
| Optimal pH Range | 7.0 - 8.5 | Defines the working pH range; critical for biological or environmental samples. |
| Binding Stoichiometry | 1:1 (Sensor:Zn²⁺) | Determined by Job's plot or mass spectrometry; informs on the complex structure.[10] |
Troubleshooting and Expert Insights
-
Low Yields in Synthesis: Ensure all reagents, especially the solvent (acetonitrile), are anhydrous. The presence of water can hydrolyze the bromomethyl group. Also, ensure the base is of high quality and finely powdered for maximum surface area.
-
No Fluorescence Response:
-
Confirm the structure of the final product. Impurities can quench fluorescence.
-
Check the pH of the buffer solution. Protonation of the amine receptor at low pH can prevent it from binding to the metal ion.
-
Ensure the purity of the metal salt solution and the absence of quenching contaminants.
-
-
Poor Selectivity: If the sensor responds to multiple ions (e.g., both Zn²⁺ and Cd²⁺), the receptor design may need refinement. The coordination geometry of the ionophore can be altered by changing the linker length or the nature of the donor atoms to better fit the target ion's size and electronic properties.
Conclusion
This compound is a powerful and adaptable starting material for the facile synthesis of novel fluorescent sensors. The protocols and principles outlined in this document demonstrate a clear pathway from rational design and synthesis to practical application in analyte detection. By modifying the nucleophilic receptor attached to the quinoline scaffold, researchers can develop a wide array of selective and sensitive sensors for various targets in drug development, environmental monitoring, and biological imaging.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative | MDPI [mdpi.com]
- 6. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 9. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 10. Developing a new chemosensor targeting zinc ion based on two types of quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thiol-Selective Bioconjugation and Synthesis using 6-(Bromomethyl)quinoline Hydrobromide
Document ID: AN-QB-2026-01
Abstract
The covalent modification of thiol groups, particularly the side chain of cysteine residues in proteins, is a cornerstone of modern bioconjugation, drug delivery, and chemical biology.[1] 6-(Bromomethyl)quinoline hydrobromide has emerged as a valuable reagent for this purpose, acting as a robust electrophilic handle that readily reacts with thiol nucleophiles to form stable thioether linkages. The quinoline moiety itself offers unique advantages, including a rigid, heterocyclic structure with inherent fluorescence, making it an excellent scaffold for developing fluorescent probes and bioactive molecules.[2] This document provides a comprehensive guide to the reaction of this compound with various thiols, detailing the underlying reaction mechanism, step-by-step protocols for both small molecule synthesis and protein labeling, and methods for analysis and characterization.
Introduction: The Quinoline Scaffold in Thiol Chemistry
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[3][4] Its derivatization allows for the fine-tuning of pharmacological properties. The introduction of a bromomethyl group at the 6-position transforms the quinoline scaffold into a potent alkylating agent, highly selective for soft nucleophiles like thiols.
The reaction between 6-(bromomethyl)quinoline and a thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[] This reaction is characterized by its efficiency, specificity, and the formation of a highly stable thioether bond, which is resistant to hydrolysis and enzymatic degradation, making it ideal for in vivo applications.[6] Key applications stemming from this reaction include:
-
Fluorescent Labeling of Proteins: The quinoline core is inherently fluorescent, allowing the resulting bioconjugate to be tracked and visualized in biological systems without the need for a secondary fluorophore.[7][8][9]
-
Antibody-Drug Conjugates (ADCs): The stable thioether linkage is suitable for tethering cytotoxic drugs to antibodies, targeting them specifically to cancer cells.[]
-
Synthesis of Novel Therapeutics: The quinoline-thioether motif can be incorporated into small molecules to create new drug candidates with unique structure-activity relationships.[10]
The Chemistry: Mechanism of Thioether Formation
The conjugation of 6-(bromomethyl)quinoline to a thiol is a straightforward yet powerful SN2 reaction. The process is governed by the nucleophilicity of the thiol and the electrophilicity of the benzylic bromide.
The Role of pH and Thiolate Formation
A critical parameter for this reaction is the pH of the medium. The thiol group (-SH) is weakly acidic, with a pKa typically ranging from 8 to 9 for cysteine residues in proteins.[1] For the reaction to proceed efficiently, the thiol must be deprotonated to its conjugate base, the thiolate anion (-S⁻). The thiolate is a significantly stronger nucleophile than the neutral thiol.[11]
Therefore, the reaction is typically performed under neutral to slightly basic conditions (pH 7-8.5). At this pH, a sufficient equilibrium concentration of the thiolate anion exists to drive the reaction forward without promoting side reactions like the hydrolysis of the bromomethyl group.
The SN2 Pathway
Once the thiolate is formed, it attacks the electrophilic carbon of the bromomethyl group. This initiates a concerted SN2 reaction where the carbon-sulfur bond forms simultaneously as the carbon-bromine bond breaks. The bromide ion serves as the leaving group.
Figure 1: SN2 Reaction Mechanism. The thiol is first deprotonated to the more nucleophilic thiolate, which then attacks the electrophilic carbon of the bromomethyl group, displacing bromide to form a stable thioether bond.
Experimental Protocols
This section provides detailed protocols for the reaction of this compound with both small molecule thiols and cysteine-containing proteins.
Protocol 1: General Synthesis of Quinoline-Thioethers
This protocol is suitable for reacting this compound with a variety of small molecule thiols (e.g., thiophenol, benzyl mercaptan, glutathione).
Materials and Reagents:
-
This compound
-
Thiol of interest (e.g., L-Glutathione, reduced)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the thiol (1.0 equivalent) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of thiol).
-
Reaction Setup: To the stirred thiol solution, add the base (2.2 equivalents). DIPEA is often preferred as it is non-nucleophilic. Allow the mixture to stir for 5-10 minutes at room temperature.
-
Addition of Quinoline: Add this compound (1.05 equivalents) to the reaction mixture. The hydrobromide salt requires an additional equivalent of base for neutralization.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The product spot should be more nonpolar than the starting thiol and will be UV active. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinoline-thioether.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
| Parameter | Typical Condition | Rationale |
| Solvent | DMF, Acetonitrile | Aprotic polar solvents that solubilize reagents and facilitate SN2 reactions. |
| Base | DIPEA, TEA | Neutralizes the HBr salt and deprotonates the thiol to the active thiolate nucleophile. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed without promoting side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; should be monitored by TLC or HPLC. |
| Stoichiometry | ~1:1.05 (Thiol:Quinoline) | A slight excess of the alkylating agent ensures full consumption of the thiol. |
Table 1: Typical Reaction Conditions for Small Molecule Synthesis.
Protocol 2: Fluorescent Labeling of Cysteine-Containing Proteins
This protocol outlines the procedure for labeling accessible cysteine residues on a protein or antibody.
Materials and Reagents:
-
Protein/Antibody with accessible cysteine(s) (e.g., in PBS buffer)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
-
Quenching Reagent: L-Cysteine or N-acetylcysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis system.
-
DMSO (for preparing stock solution of the quinoline reagent).
Step-by-Step Methodology:
-
Protein Preparation (Reduction Step - Optional): If labeling interchain cysteines in an antibody, first reduce the disulfide bonds. Add a 20-fold molar excess of TCEP to the antibody solution and incubate at 37 °C for 1-2 hours. Remove excess TCEP using a desalting column.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer (pH 7.4). While gently stirring, add a 5- to 10-fold molar excess of the 6-(bromomethyl)quinoline stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4 °C overnight, protected from light.
-
Quenching: Quench any unreacted 6-(bromomethyl)quinoline by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM. Incubate for an additional 15 minutes.
-
Purification: Remove the excess labeling reagent and byproducts by purifying the labeled protein. This can be achieved through dialysis against PBS or by using a size-exclusion chromatography (SEC) column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~320 nm (for the quinoline). The DOL can be more accurately determined by Mass Spectrometry (e.g., LC-ESI-MS).[12]
Figure 2: Experimental Workflow for Protein Labeling. A clear, step-by-step process from protein preparation to final characterization of the conjugate.
Analysis and Troubleshooting
Proper analytical methods are crucial for confirming the success of the reaction and the purity of the product.
Analytical Methods
-
Thin Layer Chromatography (TLC): Ideal for rapid monitoring of small molecule reactions.
-
High-Performance Liquid Chromatography (HPLC): Used for both monitoring reaction progress and assessing the purity of the final product (small molecule or protein conjugate).[12]
-
Mass Spectrometry (MS): Essential for confirming the identity of the product by its mass-to-charge ratio. For proteins, MS is the gold standard for determining the degree of labeling.[12][13]
-
NMR Spectroscopy: Provides detailed structural information for small molecule products.[12]
-
UV-Vis Spectroscopy: Can be used to estimate the concentration and degree of labeling for protein conjugates by measuring absorbance at 280 nm and the quinoline's specific wavelength.[14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Reaction Yield | Insufficient base (pH too low); Thiol is oxidized; Reagent degraded. | Ensure pH is in the 7.2-8.5 range. Use fresh reagents. Degas buffers to prevent thiol oxidation. |
| Multiple Products Observed | Over-alkylation (for poly-thiols); Side reactions. | Reduce the molar excess of the quinoline reagent. Decrease reaction time or temperature. |
| Protein Precipitation | High concentration of organic solvent (DMSO); Protein instability. | Keep DMSO concentration below 10% (v/v). Optimize buffer conditions (e.g., add stabilizers). |
| Inconsistent Degree of Labeling (DOL) | Incomplete reduction of disulfides; Inconsistent reaction time/temp. | Ensure complete reduction with TCEP and its removal before labeling. Standardize all reaction parameters. |
Table 2: Troubleshooting Common Issues.
Conclusion
The reaction of this compound with thiols provides a reliable and versatile method for synthesizing novel small molecules and for the site-specific modification of proteins. The resulting stable thioether linkage and the favorable properties of the quinoline core make this reagent a powerful tool for researchers in drug discovery, chemical biology, and diagnostics. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively leverage this chemistry for a wide range of applications.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. du.edu.eg [du.edu.eg]
- 4. researchgate.net [researchgate.net]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles [escholarship.org]
- 9. Scholars Crossing - Liberty University Research Week: Functionalizing Fluorophores for Protein Labeling [digitalcommons.liberty.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 14. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 6-(Bromomethyl)quinoline Hydrobromide
Welcome to the technical support center for 6-(Bromomethyl)quinoline hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will delve into the intricacies of optimizing its synthesis and application, providing practical, field-tested advice to overcome common experimental hurdles. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more reliable results.
Troubleshooting Guide: The Wohl-Ziegler Bromination of 6-Methylquinoline
The synthesis of 6-(bromomethyl)quinoline, typically via the Wohl-Ziegler radical bromination of 6-methylquinoline, is a foundational step for many research applications.[1][2] However, its apparent simplicity can be deceptive.[3] This section addresses the most common issues encountered during this synthesis.
Issue 1: Low Yield of the Monobrominated Product
Question: My reaction is consuming the starting material, but I'm seeing a very low yield of the desired 6-(bromomethyl)quinoline. What are the likely causes and how can I fix this?
Answer:
Low yields of the target compound can stem from several factors, primarily related to reaction initiation, reagent quality, and reaction conditions.
Probable Causes & Solutions:
-
Inefficient Radical Initiation: The Wohl-Ziegler reaction is a radical chain reaction that requires an initiator to start.[1][4] If the initiation is sluggish, the reaction will not proceed efficiently.
-
Solution: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh. These compounds can degrade over time, especially if not stored correctly. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals. For photochemical initiation, ensure your light source is of the appropriate wavelength and intensity.[5][6]
-
-
Poor Quality of N-Bromosuccinimide (NBS): The purity of NBS is critical. Old or impure NBS can contain succinimide and bromine, which can lead to undesired side reactions.[3][4]
-
Presence of Water: Anhydrous conditions are crucial for a successful Wohl-Ziegler reaction.[4][7] Water can hydrolyze NBS and the desired product, significantly reducing the yield.[4][7]
-
Solution: Use anhydrous solvents. Carbon tetrachloride (CCl₄) is the traditional solvent, but due to its toxicity, safer alternatives like acetonitrile or dichloromethane can be used, provided they are thoroughly dried.[1][8] Consider adding a drying agent like barium carbonate to the reaction mixture to scavenge any trace amounts of acid and water.[4][7]
-
Issue 2: Significant Formation of Dibromo- and Tribromo- byproducts
Question: My reaction is producing a mixture of mono-, di-, and sometimes even tribrominated quinoline derivatives. How can I improve the selectivity for the monobrominated product?
Answer:
Over-bromination is a common challenge in benzylic brominations and arises from the product being more reactive than the starting material under certain conditions.[3]
Probable Causes & Solutions:
-
High Local Concentration of Bromine: The key to the selectivity of NBS is maintaining a low, steady concentration of molecular bromine (Br₂).[8][9] If the concentration of Br₂ becomes too high, electrophilic aromatic substitution on the quinoline ring can occur, or the desired product can undergo further radical bromination.
-
Solution:
-
Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This helps to keep the in-situ generation of Br₂ at a minimum.
-
Ensure Efficient Stirring: Good agitation prevents localized "hotspots" of high reagent concentration.
-
Control the Reaction Temperature: While the reaction is typically run at reflux, excessively high temperatures can accelerate the decomposition of NBS and increase the rate of side reactions.[10]
-
-
-
Incorrect Stoichiometry: Using an excess of NBS will inevitably lead to over-bromination.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of NBS relative to the 6-methylquinoline. Carefully weigh your reagents to ensure accurate stoichiometry.
-
Experimental Workflow & Decision Making
The following diagram illustrates a troubleshooting workflow for the Wohl-Ziegler bromination of 6-methylquinoline.
Caption: Troubleshooting workflow for Wohl-Ziegler bromination.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrobromide salt form of 6-(bromomethyl)quinoline? The hydrobromide salt form can offer advantages in terms of stability, solubility in certain solvents, and ease of handling compared to the free base.[2] It is often more crystalline and less prone to degradation during storage.
Q2: How should I store 6-(bromomethyl)quinoline and its hydrobromide salt? Both compounds should be stored in a cool, dry, dark place in a tightly sealed container to prevent hydrolysis and decomposition. NBS itself should be stored in a refrigerator.[7]
Q3: Can I use a different solvent instead of carbon tetrachloride? Yes, due to the toxicity of CCl₄, alternative solvents are highly recommended.[8] Acetonitrile, dichloromethane, and trifluorotoluene have been successfully used.[1][8] Ensure any alternative solvent is rigorously dried before use.
Q4: My product is difficult to purify. Any suggestions? Purification can be challenging due to the presence of over-brominated byproducts and unreacted starting material. Column chromatography on silica gel is a common method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components. Crystallization from a suitable solvent system, such as methanol or ethyl acetate/hexane, can also be effective for obtaining pure product.[11]
Q5: What is the mechanism of the Wohl-Ziegler reaction? The reaction proceeds via a free-radical chain mechanism.[1] It is initiated by the homolytic cleavage of a radical initiator (like AIBN). The resulting radical abstracts a hydrogen atom from HBr (which is present in trace amounts or generated in situ), forming a bromine radical (Br•). This bromine radical then abstracts a benzylic hydrogen from 6-methylquinoline to form a stable benzylic radical. This radical then reacts with a molecule of Br₂ to form the desired product and another bromine radical, which continues the chain.[8][12] NBS acts as a source of a low, constant concentration of Br₂.[8][9]
Optimized Reaction Parameters (Wohl-Ziegler)
The following table provides a starting point for optimizing the synthesis of 6-(bromomethyl)quinoline.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Substrate | 6-Methylquinoline | Ensure high purity of starting material. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Use 1.05-1.1 equivalents. Must be pure/recrystallized.[4] |
| Radical Initiator | AIBN or Benzoyl Peroxide | Use catalytic amounts (0.01-0.05 equivalents). |
| Solvent | Carbon Tetrachloride (traditional), Acetonitrile, or Dichloromethane (anhydrous) | CCl₄ is effective but toxic.[8][10] Ensure any solvent is rigorously dried. |
| Temperature | Reflux | The reaction is typically heated to initiate and sustain the radical chain.[8][10] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere can prevent side reactions with atmospheric oxygen. |
| Work-up | 1. Cool the reaction mixture. 2. Filter off the succinimide byproduct. 3. Wash the filtrate with aqueous sodium bisulfite (to quench excess bromine) and brine. 4. Dry the organic layer over Na₂SO₄ or MgSO₄. 5. Concentrate under reduced pressure. | The succinimide byproduct is less dense than CCl₄ and will float, while NBS is denser and will sink, which can be an indicator of reaction completion.[8] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. prepchem.com [prepchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in 6-(Bromomethyl)quinoline hydrobromide reactions
Technical Support Center: 6-(Bromomethyl)quinoline Hydrobromide Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate and may be encountering challenges with reaction yield and purity. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of the Wohl-Ziegler reaction.
Troubleshooting Guide: Low Yield & Side Reactions
Low yields in the benzylic bromination of 6-methylquinoline are a common yet solvable issue. The reaction, a Wohl-Ziegler bromination, is a free-radical chain reaction that is highly sensitive to reagent quality, reaction setup, and initiation.[1][2][3] This guide addresses the most common failure points in a question-and-answer format.
Q1: My reaction did not initiate or is proceeding very slowly. What are the likely causes?
Failure to initiate is almost always linked to the radical initiator or the presence of radical inhibitors.
-
Cause 1: Ineffective Radical Initiator. Azobisisobutyronitrile (AIBN) is a common thermal initiator for this reaction.[4][5] It decomposes at a specific temperature range (typically 65-72°C) to generate the necessary radicals that start the chain reaction.[5][6] If the reaction temperature is too low, AIBN will not decompose efficiently.[6] Conversely, if your AIBN is old or has been stored improperly, it may have already decomposed and will be ineffective.[6]
-
Solution:
-
Verify Reaction Temperature: Ensure your reaction solvent is refluxing at a temperature sufficient for AIBN decomposition. Carbon tetrachloride (CCl₄), the traditional solvent, boils at ~77°C, which is ideal.[1][7]
-
Use Fresh Initiator: Use AIBN from a freshly opened bottle or one that has been stored correctly in a cool, dark place.[6]
-
Consider a Photochemical Initiator: As an alternative to thermal initiation, irradiating the reaction with a sunlamp or a visible light source can also initiate the radical chain process.[8]
-
-
Cause 2: Presence of Radical Inhibitors. Oxygen is a potent radical inhibitor and can prevent the chain reaction from starting. Other impurities, such as phenols or anilines, can also act as scavengers.
-
Solution:
-
Degas the Solvent: Before adding reagents, thoroughly degas your solvent by bubbling an inert gas (like argon or nitrogen) through it for 15-30 minutes.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the flask.
-
Q2: My yield is low, and I've isolated a significant amount of unreacted 6-methylquinoline. What went wrong?
This outcome points to incomplete conversion, which is often a problem with the brominating agent, N-Bromosuccinimide (NBS).
-
Cause: Impure or Decomposed NBS. NBS is the source of bromine for the reaction. Over time, or with exposure to moisture and light, it can decompose.[9] Impure NBS, often appearing yellow or brown due to the presence of Br₂, can lead to unreliable results and side reactions instead of the desired benzylic bromination.[3][9] While crude NBS can sometimes give good yields in Wohl-Ziegler reactions, inconsistent results are often traced back to reagent quality.[3][9]
-
Solution: Recrystallize Your NBS. This is the single most effective step to ensure a successful and reproducible reaction. Purifying commercial NBS by recrystallization from hot water removes succinimide and other impurities, yielding pure, white crystals that are highly reactive and selective.[3][9] See the detailed protocol below.
Q3: The reaction produced multiple products, including what appears to be a dibrominated species. How can I improve selectivity?
The formation of 6-(dibromomethyl)quinoline is a common side reaction when the stoichiometry is not carefully controlled or if the reaction is left for too long.[10] Bromination of the aromatic ring itself is also a potential side reaction.[11][12]
-
Cause 1: Incorrect Stoichiometry. Using a large excess of NBS can drive the reaction towards di-bromination of the methyl group.[13]
-
Solution:
-
Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 to 1.1 equivalents) to ensure the starting material is consumed without promoting over-bromination.[13]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the 6-methylquinoline is consumed.
-
-
Cause 2: High Concentration of HBr/Br₂. The Wohl-Ziegler mechanism relies on a low, steady-state concentration of molecular bromine.[1][7] If high concentrations of HBr (a byproduct) build up, it can react with NBS to generate too much Br₂, leading to ionic side reactions like aromatic ring bromination.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Water can hydrolyze the product and interfere with the reaction.[9]
-
Work in a Non-Polar Solvent: Carbon tetrachloride (CCl₄) is the classic solvent choice because both NBS and the succinimide byproduct are poorly soluble, which helps maintain the low concentration of bromine needed for the radical pathway.[7]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Slow Start | 1. Ineffective or decomposed radical initiator (AIBN).2. Reaction temperature too low.3. Presence of oxygen or other radical inhibitors. | 1. Use fresh, properly stored AIBN.2. Ensure solvent is refluxing at the correct temperature for initiation.3. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Low Yield / Unreacted Starting Material | 1. Impure or decomposed N-Bromosuccinimide (NBS).2. Insufficient reaction time. | 1. Recrystallize NBS from water before use. 2. Monitor the reaction by TLC and ensure it has gone to completion. |
| Multiple Products / Dibromination | 1. Excess NBS used.2. Reaction time too long.3. High concentration of Br₂ leading to ionic side reactions. | 1. Use only a slight excess of NBS (1.05-1.1 eq).2. Stop the reaction immediately after the starting material is consumed (monitor by TLC).3. Use a dry, non-polar solvent like CCl₄ to suppress side reactions. |
| Difficult Product Isolation / Oily Product | 1. Succinimide byproduct not fully removed.2. Incomplete quenching of excess NBS. | 1. After reaction, cool the mixture and filter to remove the precipitated succinimide.2. During workup, wash the organic layer with a reducing agent like 10% sodium thiosulfate (Na₂S₂O₃) to quench unreacted NBS, followed by a sodium bicarbonate wash.[13] |
Experimental Protocols & Methodologies
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dissolution: For every 10 g of potentially impure NBS, add 100 mL of deionized water to a flask. Heat the suspension to 90-95°C with stirring until the NBS is fully dissolved.[3]
-
Hot Filtration (Optional but recommended): If there are insoluble impurities, perform a hot filtration through a pre-heated Büchner funnel to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the white, crystalline NBS by vacuum filtration.
-
Drying: Wash the crystals with a small amount of ice-cold water and then dry them thoroughly under high vacuum in a desiccator protected from light. The resulting pure NBS should be a fluffy, white solid.
Protocol 2: General Procedure for 6-(Bromomethyl)quinoline Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 6-methylquinoline (1 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to create a ~0.2 M solution.[1] Begin stirring and bubble nitrogen through the solution for 20 minutes to degas.
-
Reagent Addition: Add freshly recrystallized NBS (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a positive nitrogen atmosphere. The reaction can be initiated by the reflux temperature or by irradiation with a nearby 250W sunlamp.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).[14] The reaction is complete when the 6-methylquinoline spot is no longer visible. A key visual cue is that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[1]
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated succinimide.[13][15] c. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining NBS), saturated aqueous sodium bicarbonate, and finally, brine.[13][15] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which often crystallizes upon standing as the hydrobromide salt.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low reaction yield.
Wohl-Ziegler Reaction Mechanism
Understanding the radical chain mechanism is key to troubleshooting.
Caption: The radical chain mechanism of the Wohl-Ziegler reaction.
Frequently Asked Questions (FAQs)
Q: Why is carbon tetrachloride (CCl₄) the recommended solvent? Can I use something else? A: CCl₄ is traditionally used because it is non-polar, anhydrous, and has an ideal boiling point for AIBN-initiated reactions.[1][7] Crucially, the succinimide byproduct is insoluble in CCl₄ and floats to the top, providing a visual indicator of reaction completion.[1][7] Due to the toxicity and environmental concerns of CCl₄, alternative solvents like acetonitrile or trifluorotoluene have been used successfully.[1][7] However, solvent choice can impact reaction rates and selectivity, so optimization may be required.
Q: Can I use benzoyl peroxide (BPO) instead of AIBN? A: Yes, BPO is another common radical initiator. However, it decomposes at a higher temperature range (around 85-100°C) and can sometimes lead to different side products. AIBN is often preferred because its decomposition is cleaner, producing stable 2-cyanoprop-2-yl radicals and nitrogen gas, which does not interfere with the reaction.[5][16]
Q: My final product is an off-white or yellow solid. How can I purify it? A: The crude product, this compound, can often be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of a hot polar solvent like ethanol or isopropanol and then allow it to cool slowly. If impurities persist, column chromatography on silica gel may be necessary.
Q: What is the purpose of the final washes with sodium thiosulfate and sodium bicarbonate? A: The wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) is a reductive quench that destroys any unreacted NBS or free bromine (Br₂), preventing further reactions during workup and storage.[13] The subsequent wash with saturated sodium bicarbonate (NaHCO₃) neutralizes any residual acidic byproducts, such as HBr, and helps remove the water-soluble succinimide.[13][15]
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. quora.com [quora.com]
- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 6-(Bromomethyl)quinoline Hydrobromide
Welcome to the technical support guide for the synthesis of 6-(Bromomethyl)quinoline hydrobromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and characterization of this important reagent. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common challenges and ensure the highest quality of the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of 6-(bromomethyl)quinoline, which is typically prepared via the radical bromination of 6-methylquinoline using N-bromosuccinimide (NBS).[1][2]
Question 1: My reaction has a low yield, and the crude product is a complex mixture of several spots on TLC. What are the likely side products?
Answer: A low yield and a complex product mixture are classic indicators of competing side reactions. In the radical bromination of 6-methylquinoline, several side products can form, diminishing the yield of the desired 6-(bromomethyl)quinoline. The primary culprits are:
-
Unreacted Starting Material: Incomplete conversion of 6-methylquinoline.
-
Over-bromination Product: Formation of 6-(dibromomethyl)quinoline.
-
Ring Bromination Products: Electrophilic substitution on the quinoline ring, leading to isomers like 5-bromo-6-methylquinoline or 7-bromo-6-methylquinoline.[3][4]
-
Degradation/Polymerization: Formation of intractable tars, often due to excessive radical concentration or high temperatures.
Causality & Mitigation:
-
Over-bromination occurs when the benzylic radical of the desired product reacts further with the bromine source. To minimize this, use a strict 1:1 stoichiometry of 6-methylquinoline to NBS. Slow, portion-wise addition of NBS can also help maintain a low concentration of the brominating agent, favoring mono-bromination.[5]
-
Ring bromination is an electrophilic aromatic substitution reaction that competes with the desired radical pathway.[6] This is often promoted by the presence of acid (HBr is a byproduct of the reaction) or exposure to light. To favor the radical pathway, ensure the reaction is run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, use a radical initiator like AIBN or benzoyl peroxide, and shield the reaction from direct light.[2][5]
Question 2: My ¹H NMR spectrum shows an unexpected singlet around δ 6.8-7.0 ppm, and the mass spectrum has a peak corresponding to [M+78/80]. What is this impurity?
Answer: This spectroscopic evidence strongly points to the formation of 6-(dibromomethyl)quinoline . The singlet at ~6.8 ppm is characteristic of the methine proton (-CHBr₂) of the dibromomethyl group. The mass spectrum peak at [M+78/80] relative to the desired product corresponds to the addition of a second bromine atom.
Expert Insight: The formation of the dibrominated side product is a common issue. The initial product, 6-(bromomethyl)quinoline, still possesses a benzylic proton that can be abstracted to form a new radical, which then reacts with the bromine source.
Troubleshooting Steps:
-
Verify Stoichiometry: Carefully re-check the molar equivalents of NBS used. Do not use an excess.
-
Control Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Purification: This impurity can often be separated from the desired mono-bromo product by careful column chromatography or recrystallization. Due to their different polarities, a gradient elution on silica gel can be effective.
Question 3: My product is a dark, sticky oil that is difficult to crystallize, even after purification. What could be the cause?
Answer: The formation of a dark, intractable oil or tar is typically due to polymerization or extensive degradation. Radical reactions, if not properly controlled, can lead to the formation of polymeric side products.
Causality & Mitigation:
-
Excessive Initiator: Using too much radical initiator (e.g., AIBN) can lead to a very high concentration of radicals, promoting side reactions and polymerization. Use catalytic amounts (1-5 mol%).
-
High Temperatures: While reflux is often necessary, excessively high temperatures can accelerate degradation pathways. Ensure the reaction is not overheated.
-
Impure Reagents: Old or impure NBS can contain free bromine and acidic impurities, which can catalyze side reactions.[2] It is best practice to use freshly recrystallized NBS for this reaction.[5]
-
Work-up: During the aqueous work-up, ensure that the product is not exposed to strong bases for extended periods, as this can lead to decomposition of the bromomethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for selectively synthesizing 6-(bromomethyl)quinoline?
A1: The Wohl-Ziegler reaction provides the best conditions for selective benzylic bromination.[2]
-
Reagent: Use N-Bromosuccinimide (NBS) as the bromine source. It provides a low, constant concentration of Br₂ which favors the radical pathway over electrophilic addition to any potential double bonds.[7]
-
Solvent: Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal. They facilitate the radical chain reaction.
-
Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) should be used in catalytic amounts.[1][5]
-
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Q2: How should I purify the crude this compound?
A2: Purification is critical for removing the side products discussed. A multi-step approach is often best:
-
Aqueous Wash: After the reaction, the mixture should be cooled, and the succinimide byproduct filtered off. The filtrate should then be washed with water and a mild base (like sodium bicarbonate solution) to remove any remaining acidic byproducts (HBr) and unreacted NBS.
-
Column Chromatography: If significant impurities like the dibrominated product are present, column chromatography on silica gel is the most effective method for separation. A solvent system of hexane and ethyl acetate is commonly used.
-
Recrystallization: This is the final and most crucial step for obtaining a high-purity, crystalline product. The free base of 6-(bromomethyl)quinoline can be recrystallized from a solvent like ethanol or isopropanol.
-
Salt Formation: To prepare the hydrobromide salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HBr in acetic acid or ethereal HBr until precipitation is complete. The resulting solid can then be collected by filtration and washed with cold ether.
Q3: What are the key analytical signatures to confirm the identity and purity of my product?
A3: A combination of techniques is recommended:
-
¹H NMR: This is the most powerful tool for identifying the product and key impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify brominated impurities by their characteristic isotopic pattern.
-
HPLC: An excellent method for quantifying purity by measuring the area percentage of the main product peak relative to impurities.[8]
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Mass Spec (m/z) |
| 6-(Bromomethyl)quinoline (Product) | ~4.6 (s, 2H, -CH₂Br), 7.4-8.9 (m, 6H, Aromatic) | ~221/223 (M⁺) |
| 6-Methylquinoline (Starting Material) | ~2.5 (s, 3H, -CH₃), 7.3-8.8 (m, 6H, Aromatic) | ~143 (M⁺) |
| 6-(Dibromomethyl)quinoline (Impurity) | ~6.8 (s, 1H, -CHBr₂), 7.5-9.0 (m, 6H, Aromatic) | ~299/301/303 (M⁺) |
| Ring-Brominated Isomer (e.g., 5-Br) | ~2.6 (s, 3H, -CH₃), Aromatic region shows altered splitting patterns | ~221/223 (M⁺) |
Visualizing Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the desired reaction and competing side reactions.
References
- 1. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Stability issues with 6-(Bromomethyl)quinoline hydrobromide in solution
Welcome to the technical support guide for 6-(Bromomethyl)quinoline hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive compound in solution. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What is the primary cause of instability for this compound in solution?
A: The primary cause of instability is the high reactivity of the bromomethyl group, which is located at a benzylic-like position. The carbon atom adjacent to the quinoline ring system can readily form a resonance-stabilized carbocation, making the bromide a good leaving group.[1][2] This makes the compound highly susceptible to nucleophilic substitution reactions with solvents (solvolysis), particularly protic solvents like water and alcohols, or any other nucleophiles present in the solution.
Q2: What is the recommended solvent for dissolving this compound?
A: For short-term use in reactions, anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are recommended. For creating stock solutions, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, but storage time should be minimized. It is crucial to use anhydrous solvents to prevent hydrolysis.
Q3: How should I store the solid compound and its solutions?
A:
-
Solid: The solid hydrobromide salt should be stored in a tightly sealed container, protected from moisture and light, at a low temperature (0-8 °C is often recommended).[3] Some suppliers recommend storage at -20 °C under an inert atmosphere.[4]
-
Solutions: Solutions are inherently less stable and should be prepared fresh whenever possible. If a stock solution must be stored, it should be kept in an anhydrous aprotic solvent, blanketed with an inert gas (like argon or nitrogen), sealed tightly, and stored at -20 °C for the shortest possible duration.
Q4: I see a precipitate forming in my solution over time. What is it?
A: A precipitate could be a result of several processes. The most common is the formation of the hydrolysis product, 6-(hydroxymethyl)quinoline, which may have different solubility characteristics than the parent compound. Another possibility is reaction with other components in your mixture, leading to an insoluble product.
Troubleshooting Guide: In-depth Stability Issues
This guide provides a deeper dive into specific problems you might encounter, explaining the underlying chemistry and offering targeted solutions.
Issue 1: My reaction yield is consistently low when using this compound.
Q: I'm performing a nucleophilic substitution reaction, but my product yield is much lower than expected. What could be going wrong?
A: Low yields are often a direct consequence of reagent degradation before or during the reaction. The benzylic bromide is a potent electrophile, and several factors could be consuming your starting material.
Underlying Cause: The C-Br bond in the bromomethyl group is activated by the adjacent quinoline ring. The quinoline system stabilizes the resulting benzylic carbocation intermediate through resonance, facilitating both SN1 and SN2 reaction pathways.[5] This high reactivity means it will readily react with any available nucleophile, not just your intended target.
Troubleshooting Steps:
-
Solvent Purity Check:
-
Problem: Trace amounts of water or other nucleophilic impurities in your solvent are a primary culprit.
-
Solution: Always use fresh, anhydrous solvents from a reliable source. If you suspect solvent contamination, consider purifying it using standard laboratory procedures (e.g., distillation over a suitable drying agent).
-
-
Reaction Temperature Control:
-
Problem: Higher temperatures accelerate the rate of all reactions, including undesirable side reactions and degradation.
-
Solution: Run your reaction at the lowest temperature that still allows for a reasonable reaction rate with your desired nucleophile. Consider starting at 0 °C or even lower for highly reactive nucleophiles.
-
-
Order of Addition:
-
Problem: Adding the this compound to a solution containing a weak nucleophile and other potentially reactive species can lead to side reactions.
-
Solution: In a typical nucleophilic substitution, have your nucleophile and any necessary base already in the reaction vessel. Then, add the solution of this compound dropwise to this mixture. This ensures it preferentially reacts with your target nucleophile, which is present in high concentration.
-
Workflow for Nucleophilic Substitution
Caption: Recommended workflow for a typical nucleophilic substitution.
Issue 2: My analytical results (HPLC, NMR) show multiple unexpected peaks.
Q: When I analyze my stock solution or reaction mixture, I see several impurity peaks that I can't identify. What are the likely degradation products?
A: The presence of multiple peaks indicates that your this compound is degrading through one or more pathways. Identifying these byproducts is key to diagnosing the stability issue.
Primary Degradation Pathway: Solvolysis
The most common degradation route in the presence of protic solvents (like water or alcohols) is solvolysis.
-
Hydrolysis (with water): Results in the formation of 6-(Hydroxymethyl)quinoline .
-
Alcoholysis (with an alcohol, e.g., methanol): Results in the formation of 6-(Methoxymethyl)quinoline .
Degradation Pathway Diagram
Caption: Common degradation pathways for 6-(Bromomethyl)quinoline.
Troubleshooting and Identification Protocol:
-
Analytical Method Selection:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting material and the appearance of more polar degradation products like 6-(hydroxymethyl)quinoline.[6][7] Use a C18 column with a water/acetonitrile or water/methanol gradient.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to get molecular weight information for the impurity peaks, which can confirm their identity.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation. The benzylic protons (-CH₂Br) of the starting material typically appear around 4.5-4.8 ppm. In the hydrolysis product (-CH₂OH), this signal will shift upfield to around 4.3-4.6 ppm and the bromine is replaced by a hydroxyl group.
-
-
Forced Degradation Study (Protocol):
-
Objective: To intentionally degrade the compound under controlled conditions to confirm the identity of potential impurities.
-
Procedure:
-
Prepare three small-scale solutions of this compound in an appropriate solvent (e.g., 1 mg/mL in ACN).
-
Acidic Condition: Add a drop of 1M HCl to one vial.
-
Basic Condition: Add a drop of 0.1M NaOH to the second vial.
-
Neutral/Aqueous Condition: Add a drop of water to the third vial.
-
Let the solutions stand for a few hours at room temperature.
-
Analyze all three samples by LC-MS alongside a fresh, undegraded sample. Compare the retention times of the peaks in your experimental sample to those generated in the forced degradation study.
-
-
Data Summary: Expected Mass and NMR Shifts
| Compound | Expected [M+H]⁺ | Approximate ¹H NMR Shift of CH₂ Group (ppm) |
| 6-(Bromomethyl)quinoline | 222.0 / 224.0 (Br isotopes) | ~4.7 |
| 6-(Hydroxymethyl)quinoline | 160.1 | ~4.5 |
| 6-(Methoxymethyl)quinoline | 174.1 | ~4.4 (and a singlet for -OCH₃ ~3.4) |
Best Practices for Experimental Success
Adherence to these protocols will significantly enhance the stability of this compound in your experiments.
Protocol 1: Preparation of a Standardized Stock Solution
-
Material Preparation: Use a new or thoroughly dried vial with a septum cap. Ensure your solvent (e.g., anhydrous DMSO) is fresh and has been stored properly.
-
Inert Atmosphere: Purge the vial with a stream of inert gas (argon or nitrogen) for 1-2 minutes.
-
Weighing: Quickly weigh the required amount of this compound and add it to the vial.
-
Dissolution: Using a syringe, add the anhydrous solvent to the vial. Cap the vial immediately.
-
Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Storage: If immediate use is not possible, purge the headspace of the vial with inert gas again, seal tightly with parafilm, and store at -20 °C. Use within 48 hours for best results.
Protocol 2: Monitoring Stability by HPLC
-
System Setup: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Sample Preparation: Dilute a small aliquot of your solution in the initial mobile phase composition.
-
Injection: Inject the sample and monitor at a wavelength where the quinoline ring absorbs strongly (e.g., ~254 nm or ~310 nm).
-
Analysis: The starting material will be less polar and have a longer retention time than the more polar hydrolysis product, 6-(hydroxymethyl)quinoline. Quantify the peak areas to determine the percentage of degradation over time.
By implementing these rigorous handling, troubleshooting, and analytical procedures, you can mitigate the inherent stability challenges of this compound and achieve more consistent and reliable experimental outcomes.
References
How to prevent hydrolysis of 6-(Bromomethyl)quinoline hydrobromide
Technical Support Center: 6-(Bromomethyl)quinoline hydrobromide
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered when working with this reactive alkylating agent. Our goal is to provide not just protocols, but a deeper understanding of the molecule's behavior to empower you to design robust and successful experiments.
Frequently Asked Questions (FAQs)
Q1: I suspect my this compound is degrading upon storage or during my reaction setup. What is the likely cause?
The primary degradation pathway for this compound is hydrolysis.[1] This compound is a benzylic bromide, a class of molecules known for high reactivity.[2][3] The presence of even trace amounts of water can lead to a nucleophilic substitution reaction, replacing the bromide with a hydroxyl group to form the unwanted byproduct, 6-(hydroxymethyl)quinoline.
The reaction is facilitated by the stability of the intermediate carbocation. The carbon-bromine bond can cleave, forming a benzylic carbocation that is significantly stabilized by resonance with the quinoline ring system.[2] Water, although a weak nucleophile, can then attack this stable carbocation.[4] The hydrobromide salt form is intended to improve the compound's overall stability and handling compared to the free base, but it does not prevent hydrolysis if moisture is present.[5][6]
Q2: How should I properly store this compound to ensure its long-term stability?
Proper storage is the first and most critical line of defense against hydrolysis. Given its reactivity, stringent anhydrous and temperature-controlled conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen at -20°C.[5] | Reduces the kinetic rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture, which is the primary reactant for hydrolysis. |
| Container | Use a tightly sealed container with a high-integrity closure. | Prevents moisture ingress from the ambient environment.[7] |
| Location | Store in a dedicated desiccator or a dry box. | Provides an additional layer of protection against ambient humidity. |
Troubleshooting Guide
Issue: My reaction is yielding a complex mixture, and I see a new polar spot on my TLC plate that corresponds to the hydrolysis byproduct. How can I modify my experimental setup?
Observing the hydrolysis byproduct indicates that water is present in your reaction system. The following protocol is designed to establish and maintain anhydrous conditions, which are crucial for preventing this side reaction.
Detailed Protocol: Setting Up a Reaction to Minimize Hydrolysis
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven (>100°C) for several hours.
-
Assemble the glassware while still hot and immediately flame-dry all parts under a high vacuum.
-
Allow the apparatus to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
-
Solvent Selection and Handling:
-
Choose an appropriate anhydrous aprotic solvent. Protic solvents like water or alcohols can act as nucleophiles and should be avoided unless they are a required reactant.[8]
-
Use a freshly opened bottle of anhydrous solvent or solvent dispensed from a solvent purification system.
-
Transfer solvents using oven-dried syringes or cannulas.
-
-
Reagent Handling:
-
Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
If possible, handle and weigh the solid in a glovebox. If not, weigh it quickly in the open and immediately add it to the reaction flask under a positive flow of inert gas.
-
-
Managing the Hydrobromide Salt in Reactions:
-
This compound is a salt. For many nucleophilic substitution reactions, the more reactive free base, 6-(bromomethyl)quinoline, is desired.
-
To generate the free base in situ without introducing water, use a non-nucleophilic, anhydrous base.
-
Procedure: Dissolve or suspend the hydrobromide salt in your anhydrous solvent within the reaction flask. Then, add one equivalent of a hindered, non-aqueous base such as proton sponge or diisopropylethylamine (DIPEA). Stir for 15-30 minutes under an inert atmosphere before adding your nucleophile. Avoid aqueous bases like sodium bicarbonate or sodium hydroxide solutions.
-
Q3: Which solvents are recommended for reactions involving this compound?
The choice of solvent is critical. Aprotic solvents are strongly preferred as they do not participate in hydrolysis.
| Solvent | Type | Dielectric Constant (ε) | Suitability |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Excellent. Solubilizes the salt and does not cause hydrolysis.[9] |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | Good. Widely used, but must be rigorously dried. |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | Good. Effective for many reactions, ensure it is anhydrous. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Use with Caution. Can be difficult to render completely anhydrous. |
| Water (H₂O) | Polar Protic | 80.1 | Avoid. Acts as a nucleophile, causing rapid hydrolysis.[4][10] |
| Methanol/Ethanol | Polar Protic | 32.7 / 24.5 | Avoid. Can cause solvolysis (similar to hydrolysis) to form the methyl/ethyl ether. |
References
- 1. quora.com [quora.com]
- 2. sarthaks.com [sarthaks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Fluorescent Labeling with 6-(Bromomethyl)quinoline Hydrobromide
Introduction
Welcome to the technical support guide for 6-(Bromomethyl)quinoline hydrobromide. Quinoline and its derivatives are a versatile class of heterocyclic compounds, recognized for their significant role in drug discovery and as powerful fluorescent probes.[1][2] The intrinsic photophysical properties of the quinoline scaffold, combined with the reactivity of the bromomethyl group, make 6-(Bromomethyl)quinoline a valuable reagent for covalently labeling biomolecules.[3][4][5] Its relatively small size and tunable fluorescent properties offer distinct advantages in developing sensitive detection assays and in live-cell imaging applications.[4][6]
This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice to maximize the efficiency and success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent labeling reagent.[7][8][9] It consists of a quinoline fluorophore functionalized with a reactive bromomethyl group. This group acts as an alkylating agent, allowing it to form a stable, covalent bond with specific nucleophilic functional groups on target molecules, such as proteins, nucleic acids, and small metabolites. Its primary application is to introduce a fluorescent tag for detection, visualization, and quantification in various biological and chemical assays.
Q2: What is the chemical mechanism of the labeling reaction?
The labeling reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. The carbon atom of the bromomethyl (-CH₂Br) group is electrophilic. A strong nucleophile on the target biomolecule, such as a deprotonated thiol (thiolate, R-S⁻), attacks this carbon atom. This attack displaces the bromide ion (Br⁻), which is a good leaving group, resulting in the formation of a stable thioether bond and a fluorescently labeled molecule.
Caption: Sɴ2 reaction mechanism for labeling a thiol.
Q3: Which functional groups can be targeted with this reagent?
The primary target for 6-(Bromomethyl)quinoline is the thiol group (-SH) found in cysteine residues of proteins and peptides. Thiols are strong nucleophiles, especially in their deprotonated thiolate form (R-S⁻), and react efficiently under mild conditions. Other nucleophilic groups can also be targeted, though they may require more specific reaction conditions:
-
Amines (-NH₂): Primary and secondary amines can be labeled, but this often requires a higher pH to ensure the amine is deprotonated and sufficiently nucleophilic.
-
Carboxylic Acids (-COOH): Direct reaction is inefficient. Labeling carboxylic acids typically requires their prior activation to a more reactive intermediate (e.g., an activated ester) or the use of coupling agents. Some quinoline derivatives are specifically designed for this purpose.[10]
Q4: How should I handle and store this compound?
-
Storage: The reagent should be stored at room temperature, sealed tightly in a dry, dark environment to protect it from moisture and light.[7][9]
-
Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid inhalation of dust or contact with skin and eyes. For solution preparation, use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, which can then be diluted into the aqueous reaction buffer. Always prepare solutions fresh when possible.[12]
Q5: What are the typical fluorescent properties of the labeled product?
Quinoline-based fluorophores are known for their sensitivity to the local environment.[4] The exact excitation and emission maxima can shift depending on factors like solvent polarity and pH.[13] Generally, quinoline derivatives exhibit fluorescence in the blue to green region of the spectrum. Upon successful conjugation, you can expect:
-
Excitation Maximum: Typically in the range of 330-370 nm.
-
Emission Maximum: Typically in the range of 430-510 nm.
-
Stokes Shift: Quinoline fluorophores often possess a desirably large Stokes shift (the difference between excitation and emission maxima), which helps to minimize background interference.[3]
It is always recommended to perform a spectral scan of your purified, labeled conjugate to determine the precise excitation and emission maxima for your specific application.
Experimental Protocols & Workflows
General Experimental Workflow
The following workflow provides a high-level overview of a typical labeling experiment.
Caption: A generalized workflow for fluorescent labeling.
Protocol 1: Labeling Protein Thiol Groups
This protocol is optimized for labeling cysteine residues in proteins.
1. Materials & Reagent Preparation:
-
Protein Sample: Dissolve the protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl). The buffer must be free of extraneous nucleophiles like DTT, β-mercaptoethanol, or azide. If reducing agents were used, they must be removed by dialysis or desalting column prior to labeling.
-
Reaction Buffer: A buffer with a pH of 7.0-8.5 is recommended. A pH around 8.0 is often optimal as it promotes the deprotonation of the cysteine thiol to the more reactive thiolate anion without significantly affecting protein stability.
-
Reagent Stock: Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
2. Labeling Reaction:
-
Adjust the protein solution to the desired final concentration in the reaction buffer.
-
Add the 6-(Bromomethyl)quinoline stock solution to the protein sample to achieve a final molar excess of 10- to 20-fold over the protein. The optimal ratio may need to be determined empirically.
-
Rationale: A molar excess drives the reaction towards completion, ensuring a higher degree of labeling.[12]
-
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
3. Purification:
-
The primary goal of purification is to remove any unreacted, free fluorescent dye, which is a common cause of high background signal.[14]
-
Size Exclusion Chromatography (e.g., Sephadex G-25): This is the most common and effective method. The larger, labeled protein will elute first, while the smaller, unreacted dye is retained and elutes later.
-
Dialysis: Extensive dialysis against a suitable buffer can also be used to remove the free dye.
4. Characterization:
-
Confirm labeling by measuring the absorbance spectrum. The labeled protein will exhibit an absorbance peak from the quinoline fluorophore (around 350 nm) in addition to the protein absorbance at 280 nm.
-
Determine the Degree of Labeling (DOL) using spectrophotometry if the molar extinction coefficients of the dye and protein are known.
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.0 - 8.5 | Balances thiol deprotonation (reactivity) with protein stability. |
| Molar Excess | 10-20 fold (dye:protein) | Drives reaction to completion. Titrate for optimal results. |
| Temperature | Room Temp (20-25°C) or 4°C | Lower temperature for longer incubations to preserve protein integrity. |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | Longer times may increase labeling but also risk non-specific reactions. |
| Buffer | Phosphate, HEPES | Must be free of nucleophilic species (DTT, Tris, azide). |
Troubleshooting Guide
This section addresses common issues encountered during labeling experiments.
Caption: Decision tree for troubleshooting low labeling efficiency.
Q: My labeling efficiency is very low or zero. What went wrong?
-
Cause 1: Reagent Integrity. 6-(Bromomethyl)quinoline can be hydrolyzed by moisture. If stored improperly or if stock solutions are old, the reagent may be inactive.
-
Solution: Always use a fresh vial of the reagent if possible. Prepare stock solutions in anhydrous solvent (DMF/DMSO) immediately before the experiment and do not store aqueous dilutions.[12]
-
-
Cause 2: Incorrect Reaction pH. For efficient labeling of thiols, the pH must be high enough to deprotonate a significant fraction of the -SH groups to the more nucleophilic -S⁻ form. If the pH is too low (e.g., < 7), the reaction rate will be dramatically reduced.
-
Solution: Verify the pH of your final reaction mixture. The optimal range is typically 7.0-8.5.
-
-
Cause 3: Presence of Inhibitors or Competing Nucleophiles. Components in your buffer or sample can interfere with the reaction.[12] Thiols from reducing agents (DTT, TCEP), Tris buffer (contains a primary amine), or sodium azide are common culprits that will compete with your target molecule for the labeling reagent.
-
Solution: Ensure your biomolecule is thoroughly purified away from any of these interfering substances before starting the labeling reaction. Use buffers like phosphate or HEPES.
-
-
Cause 4: Inaccessible Target Site. The target functional group on your biomolecule (e.g., a cysteine residue) may be buried within the folded structure and sterically inaccessible to the labeling reagent.[12]
-
Solution: Consider performing the labeling under partially denaturing conditions if your protein's activity does not need to be preserved. Alternatively, if you are designing a system, engineer the cysteine into a more accessible surface loop.
-
Q: I see a fluorescent signal, but it's all in the low molecular weight range after purification. Why?
-
Cause: This is a classic sign that the labeling reaction did not occur and you are only detecting the excess, unreacted dye. This points to one of the issues described in the "low labeling efficiency" question above.
-
Solution: Methodically review your protocol, focusing on reagent integrity, buffer composition (pH and absence of interfering nucleophiles), and molar ratios.
-
Q: My final product has very high background fluorescence. How can I fix this?
-
Cause 1: Incomplete Removal of Free Dye. The most common cause of high background is residual, unreacted 6-(Bromomethyl)quinoline.[14] The fluorescence quantum yield of the free dye can be significant.
-
Solution: Improve your purification step. Use a longer size-exclusion column, increase the number of dialysis buffer changes, or consider using a secondary purification method like HPLC if applicable.
-
-
Cause 2: Non-specific Binding or Labeling. The reagent may be binding non-covalently to hydrophobic patches on your protein or reacting with secondary, less reactive sites if the reaction conditions (e.g., time, temperature, pH) are too harsh.
-
Solution: Reduce the incubation time or temperature. Optimize the pH to be more specific for your target functional group. Adding a small amount of a mild non-ionic detergent to the wash buffers during purification might help reduce non-covalent binding.
-
Q: The fluorescence of my labeled protein seems to be quenched or unstable over time. What is happening?
-
Cause 1: Aggregation. Labeling can sometimes alter the surface properties of a protein, leading to aggregation. Aggregated proteins can exhibit self-quenching of the attached fluorophores.
-
Solution: Analyze your sample for aggregation using dynamic light scattering (DLS) or size-exclusion chromatography. Try optimizing the buffer conditions (e.g., adjusting ionic strength, pH, or adding stabilizing excipients) to maintain protein solubility.
-
-
Cause 2: Environmental Sensitivity. The fluorescence of the quinoline core is known to be sensitive to its environment, including solvent polarity and pH.[4][13] A change in your buffer or the conformation of the protein upon labeling could place the fluorophore in a quenching environment.
-
Solution: Maintain consistent buffer conditions during experiments. If you suspect a conformational change, biophysical characterization (e.g., circular dichroism) may provide insight. This environmental sensitivity can also be harnessed as a tool to probe changes in protein conformation or binding events.[14]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 6-(Bromomethyl)quinoline Hydrobromide
Welcome to the technical support center for the derivatization of 6-(Bromomethyl)quinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sidestep potential pitfalls in the chemical modification of this versatile reagent. Here, we synthesize our in-house expertise with established chemical principles to provide you with a self-validating system for your experimental work.
Section 1: Troubleshooting Guide - Navigating Common Byproducts
This section is formatted as a series of questions and answers to directly address the most frequent issues encountered during the derivatization of this compound. We will explore the causality behind the formation of common byproducts and provide actionable, step-by-step protocols to mitigate these challenges.
Question 1: I am reacting this compound with a primary amine and my final product is a complex mixture containing my desired secondary amine, but also a significant amount of a tertiary amine and a water-soluble salt. What is happening and how can I favor the formation of my desired product?
This is a classic case of over-alkylation , a common side reaction when working with primary amines and reactive alkylating agents like this compound.[1][2][3]
The Chemistry of the Problem:
The root cause of this issue lies in the relative nucleophilicity of the amines present in your reaction mixture. The initial reaction between this compound and your primary amine (a nucleophile) forms the desired secondary amine. However, this newly formed secondary amine is often more nucleophilic than the starting primary amine. Consequently, it can compete with the primary amine for the remaining this compound, leading to the formation of an undesired tertiary amine. This tertiary amine can then be further alkylated to produce a quaternary ammonium salt, which is often water-soluble.[1][4]
Visualizing the Over-alkylation Pathway:
Caption: Over-alkylation pathway in the reaction of 6-(bromomethyl)quinoline with a primary amine.
Troubleshooting Protocol: Favoring Mono-alkylation
To favor the formation of the desired secondary amine, you need to manipulate the reaction conditions to disfavor the subsequent alkylation steps. Here are some proven strategies:
| Strategy | Principle | Recommended Conditions |
| Stoichiometry Control | Use a large excess of the primary amine. This increases the probability that the this compound will react with the primary amine rather than the secondary amine product. | Use a 3 to 10-fold molar excess of the primary amine relative to this compound. |
| Slow Addition | Add the this compound solution slowly to the solution of the primary amine. This maintains a low concentration of the alkylating agent, further favoring reaction with the more abundant primary amine. | Use a syringe pump for controlled addition over several hours. |
| Use of Amine Hydrohalide Salt | Starting with the hydrobromide salt of the primary amine can help control mono-alkylation. A carefully chosen base will selectively deprotonate the primary amine, while the secondary amine product remains protonated and thus, less nucleophilic.[5][6] | Use the primary amine hydrobromide salt with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). |
| Lower Reaction Temperature | Lowering the reaction temperature can sometimes increase the selectivity for the primary amine, as the activation energy for the second alkylation might be higher. | Run the reaction at room temperature or even 0 °C, and monitor the progress by TLC or LC-MS. |
Experimental Protocol for Controlled Mono-alkylation:
-
To a stirred solution of the primary amine (5.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 20 mL), add a non-nucleophilic base such as triethylamine (1.5 eq, 7.5 mmol) at room temperature.
-
In a separate flask, dissolve this compound (1.0 mmol) in the same solvent (10 mL).
-
Add the this compound solution dropwise to the primary amine solution over a period of 2-4 hours using a dropping funnel or a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and over-alkylation byproducts.
Question 2: My reaction is clean, but I have a significant amount of a polar byproduct that I have identified as 6-(hydroxymethyl)quinoline. How is this forming and how can I prevent it?
The formation of 6-(hydroxymethyl)quinoline is a result of the hydrolysis of the bromomethyl group.
The Chemistry of the Problem:
6-(Bromomethyl)quinoline is susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions or at elevated temperatures. The hydrobromide salt form can also contribute to a more acidic environment, which can facilitate hydrolysis upon addition of a base in an aqueous environment.
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis of 6-(bromomethyl)quinoline to 6-(hydroxymethyl)quinoline.
Troubleshooting Protocol: Preventing Hydrolysis
To minimize the formation of the alcohol byproduct, it is crucial to exclude water from the reaction mixture.
| Strategy | Principle | Recommended Actions |
| Use Anhydrous Solvents | Minimize the presence of water as a competing nucleophile. | Use freshly distilled or commercially available anhydrous solvents. Solvents like acetonitrile, THF, and DMF are good options. |
| Dry Glassware and Reagents | Residual moisture on glassware or in reagents can lead to hydrolysis. | Oven-dry or flame-dry all glassware before use. Ensure your amine and base are anhydrous. |
| Inert Atmosphere | Prevent atmospheric moisture from entering the reaction. | Conduct the reaction under an inert atmosphere of nitrogen or argon. |
| Choice of Base | Use a non-hydroxide base to avoid introducing a strong nucleophile that can promote hydrolysis. | Use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). If an inorganic base is required, use anhydrous potassium carbonate or cesium carbonate. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can 6-(bromomethyl)quinoline undergo dimerization during derivatization reactions?
While dimerization of quinolines can occur under certain conditions, such as photochemical dearomative dimerization, it is not a common byproduct in standard nucleophilic substitution reactions of this compound.[7] The more likely "dimeric" byproduct is the formation of a bis-substituted species, such as bis(6-quinolylmethyl)amine, which is a result of over-alkylation of a primary amine as discussed in the troubleshooting guide.
Q2: Are elimination reactions a concern with this compound?
Elimination reactions, which would lead to the formation of a vinylquinoline derivative, are generally not a significant pathway for 6-(bromomethyl)quinoline.[8][9][10] This is because there are no protons on the carbon adjacent to the quinoline ring system to be abstracted by a base. Therefore, the focus of troubleshooting should remain on competing nucleophilic substitution reactions.
Q3: What is the best way to purify my derivatized product from unreacted this compound and the byproducts?
Column chromatography on silica gel is the most effective method for purifying the desired product. The polarity of the eluent can be adjusted to effectively separate the non-polar starting material, the desired product, and the more polar byproducts like 6-(hydroxymethyl)quinoline and quaternary ammonium salts. A typical elution gradient might start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or a mixture of dichloromethane and methanol.
Q4: I am using a secondary amine as a nucleophile. Do I still need to be concerned about over-alkylation?
Yes, while the formation of a tertiary amine is the expected product, further reaction to form a quaternary ammonium salt is still possible, especially if the tertiary amine is sufficiently nucleophilic and the reaction conditions are harsh (e.g., high temperature, prolonged reaction time).[4] It is always advisable to monitor the reaction progress to avoid the formation of this highly polar byproduct.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 10. dalalinstitute.com [dalalinstitute.com]
Overcoming solubility problems of 6-(Bromomethyl)quinoline hydrobromide in aqueous solutions
Introduction
Welcome to the technical support guide for 6-(Bromomethyl)quinoline hydrobromide (CAS 103030-25-7).[1][2][3][4] This versatile heterocyclic compound is a crucial reagent in various synthetic and biomedical applications, often used as a fluorescent labeling agent or a reactive intermediate. However, its utility is frequently hampered by a significant experimental challenge: poor solubility in neutral aqueous solutions.
This guide is designed to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the factors governing the solubility of this compound. We will explore the underlying chemical principles and offer practical, validated protocols to overcome these challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in water or standard phosphate-buffered saline (PBS, pH 7.4)?
Answer: The solubility issue stems from the compound's molecular structure. While the hydrobromide salt form provides some polarity, the core quinoline structure is a bicyclic aromatic system, which is inherently hydrophobic.
-
The Hydrophobic Quinoline Core: The fused benzene and pyridine rings create a large, nonpolar surface area that resists interaction with polar water molecules.
-
The Role of pH: The quinoline ring contains a nitrogen atom which is a weak base. The pKa of the protonated quinoline nitrogen is approximately 4.9.[5][6][7] At neutral pH (like 7.4), the nitrogen is largely deprotonated and neutral, reducing the molecule's overall polarity and significantly decreasing its aqueous solubility. The compound is more soluble in hot water than cold water, but even then, solubility is limited.[5][8]
Q2: Can I improve solubility by adjusting the pH? If so, what is the optimal pH range?
Answer: Yes, pH adjustment is the most effective strategy for enhancing the aqueous solubility of this compound.
Mechanism: By lowering the pH of the solvent to a value well below the pKa of the quinoline nitrogen (pKa ≈ 4.9), you ensure the nitrogen atom becomes protonated (quaternized). This positive charge dramatically increases the molecule's polarity, allowing it to interact favorably with water molecules and dissolve.
Optimal pH Range: A pH of 2.0 to 3.0 is recommended. In this range, the equilibrium is strongly shifted towards the protonated, more soluble form.
Caution: A significant drawback is the potential for hydrolysis of the bromomethyl group, which is accelerated under both acidic and, more severely, basic conditions. Therefore, freshly prepared acidic solutions should be used immediately.
Q3: Are co-solvents a viable option? Which ones are recommended and what are the potential drawbacks?
Answer: Yes, using water-miscible organic co-solvents is a common and effective alternative, especially when pH modification is not suitable for your experimental system.
Mechanism: Co-solvents like dimethyl sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic quinoline core to dissolve.[9][10]
Recommended Co-solvents:
-
DMSO: Dimethyl sulfoxide is a powerful and widely used solvent for poorly soluble compounds in biological assays.[11][12][13] It can dissolve this compound at high concentrations.
-
Ethanol (EtOH): Ethanol is another suitable option, particularly when DMSO might interfere with downstream applications.
Drawbacks & Considerations:
-
System Compatibility: The primary concern is the effect of the co-solvent on your experiment. High concentrations of DMSO (>1%) can be toxic to cells or inhibit enzymatic reactions.[11]
-
Precipitation on Dilution: When a concentrated stock in a co-solvent is diluted into a purely aqueous buffer, the compound may precipitate out if its final concentration exceeds its solubility limit in the aqueous medium. It is crucial to ensure the final co-solvent concentration is sufficient to maintain solubility.
Q4: I managed to dissolve the compound, but a precipitate formed over time. What is causing this instability?
Answer: This is likely due to one of two factors: chemical degradation or exceeding the solubility limit upon temperature change.
-
Hydrolysis: The bromomethyl group (-CH₂Br) is a reactive electrophile. In aqueous solutions, particularly at neutral or basic pH, it is susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. This reaction replaces the bromine atom with a hydroxyl group, forming 6-(hydroxymethyl)quinoline. This new compound has different solubility properties and may precipitate.
-
Temperature Effects: As noted, quinoline and its salts are often more soluble in hot water than in cold water.[5][8] If you used gentle heating to dissolve the compound, it may precipitate out as the solution cools to room temperature.
Q5: What is the best practice for preparing and storing solutions of this compound?
Answer: Due to the compound's reactivity and limited solubility, the following best practices are strongly recommended:
-
Prepare Solutions Fresh: Always prepare solutions immediately before use. The bromomethyl group is prone to degradation over time in solution.
-
Storage of Solid: Store the solid compound, as supplied, in a tightly sealed container at room temperature, protected from light and moisture.[3][8]
-
Avoid Aqueous Stock Solutions: Do not prepare and store aqueous stock solutions. If a stock is necessary, prepare a high-concentration stock in anhydrous DMSO and store it in small aliquots at -20°C or -80°C. Before use, thaw an aliquot and dilute it into your final aqueous buffer immediately prior to the experiment.
Data Summary & Protocols
Solubility Comparison Table
| Solvent / Buffer | Expected Solubility | Rationale / Comments |
| Deionized Water (pH ~6-7) | Very Poor | The quinoline nitrogen is mostly unprotonated, leading to low polarity. |
| PBS (pH 7.4) | Very Poor | Similar to water; neutral pH prevents protonation of the quinoline nitrogen. |
| Acidified Water (pH 2.0) | Good | At this pH, the quinoline nitrogen (pKa ≈ 4.9) is fully protonated, increasing polarity and solubility. |
| Dimethyl Sulfoxide (DMSO) | Excellent | A powerful polar aprotic solvent capable of dissolving the compound at high concentrations.[12] |
| Ethanol (EtOH) | Moderate to Good | A polar protic solvent that can serve as an effective co-solvent. |
Experimental Workflow: Selecting a Solubilization Method
The following diagram outlines a decision-making process for choosing the appropriate method to dissolve this compound based on your experimental constraints.
Caption: Decision tree for solubilizing 6-(Bromomethyl)quinoline HBr.
Protocol 1: Solubilization in pH-Adjusted Aqueous Solution
This protocol is intended for applications where organic co-solvents must be avoided.
Materials:
-
This compound
-
High-purity deionized water
-
1 M Hydrochloric acid (HCl) solution
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Target Concentration: Calculate the mass of this compound required for your target concentration and final volume.
-
Prepare Acidified Solvent: Take approximately 90% of your final required volume of deionized water. While stirring, add 1 M HCl dropwise until the pH is stable between 2.0 and 3.0.
-
Dissolution: Slowly add the pre-weighed this compound powder to the acidified water while vortexing or stirring.
-
Aid Dissolution (If Necessary): If the compound does not dissolve readily, sonicate the solution in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be used but is not ideal, as it can accelerate hydrolysis.
-
Final Volume Adjustment: Once the solid is fully dissolved, adjust the volume to the final target with the acidified water.
-
pH Verification: Re-check the pH of the final solution to ensure it remains in the target range.
-
Immediate Use: Use the solution immediately. Do not store.
Protocol 2: Solubilization Using a DMSO Co-solvent Stock
This is the recommended method for most biological applications due to its simplicity and the high concentration achievable in the stock solution.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your target aqueous buffer (e.g., PBS, TRIS)
-
Microcentrifuge tubes or vials for aliquots
Procedure:
-
Prepare Concentrated Stock: Weigh the desired amount of this compound and place it in a suitable vial. Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the vial until the solid is completely dissolved. The compound should dissolve readily in DMSO.
-
Storage (Optional): If not for immediate use, dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Store these aliquots at -20°C or -80°C to minimize degradation.
-
Prepare Working Solution: For your experiment, thaw one aliquot of the DMSO stock. Add the required volume of the stock solution to your final aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Final Concentration Check: Calculate the final percentage of DMSO in your working solution. Ensure it is below the tolerance limit for your specific application (typically <1.0%, often <0.5% for cell-based assays).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Quinoline [drugfuture.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent Labeling: 6-(Bromomethyl)quinoline hydrobromide in Focus
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological inquiry. The ability to visualize and track molecules such as proteins, nucleic acids, and lipids within complex biological systems provides invaluable insights into cellular function, disease mechanisms, and therapeutic interventions. The choice of a fluorescent labeling reagent is therefore a critical decision that can profoundly impact the quality and reliability of experimental data.
This guide provides an in-depth comparison of 6-(Bromomethyl)quinoline hydrobromide (BMQ), a versatile reagent for labeling carboxylic acids, with other prevalent classes of fluorescent labeling reagents. By delving into the underlying chemistry, performance characteristics, and practical considerations, this document aims to equip you with the necessary knowledge to make an informed decision for your specific research needs.
The Principle of Covalent Fluorescent Labeling
Fluorescent labeling is a powerful technique that involves the covalent attachment of a fluorophore—a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength—to a target biomolecule.[] This covalent bond ensures a stable and robust linkage that can withstand the rigors of various experimental conditions, from live-cell imaging to immunochemical assays.[2] The selection of a labeling reagent is primarily dictated by the functional groups present on the target biomolecule.
6-(Bromomethyl)quinoline (BMQ): A Tool for Carboxylic Acid Labeling
6-(Bromomethyl)quinoline (BMQ) is a fluorescent labeling reagent that belongs to the class of alkyl halides.[3] Its utility lies in its ability to react with nucleophiles, most notably the carboxylate anions of carboxylic acids, to form stable, fluorescent esters.[4] This makes BMQ a valuable tool for labeling a wide range of biomolecules, including fatty acids, and proteins at their C-terminus or on acidic amino acid residues.
Mechanism of Action
The labeling reaction with BMQ proceeds via a nucleophilic substitution reaction. The carboxylic acid is first deprotonated to its more nucleophilic carboxylate form, typically by using a mild base. The carboxylate anion then attacks the electrophilic carbon of the bromomethyl group on the quinoline ring, displacing the bromide ion and forming a fluorescent ester linkage.
Caption: Mechanism of labeling a carboxylic acid with 6-(Bromomethyl)quinoline.
Photophysical Properties of the Quinoline Fluorophore
A Comparative Look at Alternative Fluorescent Labeling Reagents
The choice of a fluorescent label extends far beyond BMQ. A diverse array of reagents targeting different functional groups is available, each with its own set of advantages and limitations.
Amine-Reactive Reagents: The Workhorses of Protein Labeling
The most common targets for fluorescent labeling are primary amines, found at the N-terminus of proteins and on the side chain of lysine residues.
-
N-Hydroxysuccinimide (NHS) Esters: These are arguably the most popular amine-reactive reagents.[11][12] They react with primary amines under mildly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[12] A vast selection of fluorophores is available as NHS esters, covering the entire visible spectrum and beyond.
-
Isothiocyanates: These reagents also react with primary amines to form stable thiourea linkages.[2] While effective, the reaction conditions and the stability of the resulting conjugate can sometimes be less favorable than those of NHS esters.
Thiol-Reactive Reagents: Specificity for Cysteine Residues
For more site-specific labeling of proteins, thiol-reactive reagents are often employed, as the cysteine residue is relatively rare.
-
Maleimides: These are the most common thiol-reactive reagents, reacting with the sulfhydryl group of cysteine residues to form a stable thioether bond. This reaction is highly specific and efficient at neutral pH.
Carboxylic Acid Labeling: Alternatives to BMQ
While BMQ offers a direct route to labeling carboxylic acids, other methods are also widely used.
-
Carbodiimide-Mediated Coupling: This is a two-step process where a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), first activates the carboxylic acid. The activated intermediate then reacts with an amine-containing fluorophore to form a stable amide bond.[13] This method is highly versatile but requires careful optimization of reaction conditions to avoid side reactions.
Head-to-Head Comparison: BMQ vs. The Field
To facilitate an informed decision, the following table summarizes the key characteristics of BMQ and its major alternatives.
| Feature | 6-(Bromomethyl)quinoline (BMQ) | NHS Esters | Maleimides | Carbodiimide Chemistry |
| Target Functional Group | Carboxylic Acids (-COOH) | Primary Amines (-NH₂) | Thiols (-SH) | Carboxylic Acids (-COOH) |
| Reaction Chemistry | Nucleophilic Substitution | Nucleophilic Acyl Substitution | Michael Addition | Activation followed by Amination |
| Resulting Linkage | Ester | Amide | Thioether | Amide |
| Reaction pH | Mildly Basic | 7.2 - 8.5 | 6.5 - 7.5 | 4.5 - 7.5 |
| Specificity | Good for carboxylates; potential cross-reactivity with other nucleophiles like thiols.[3] | High for primary amines. | High for thiols. | Good, but requires a separate amine-containing fluorophore. |
| Fluorophore | Quinoline (UV-Blue Excitation) | Wide variety available | Wide variety available | Dependent on the chosen amine-fluorophore conjugate |
| Key Advantage | Direct labeling of carboxylic acids. | Broad applicability for protein labeling; wide fluorophore selection. | High specificity for cysteine residues. | Versatile; creates a very stable amide bond. |
| Key Limitation | Limited fluorophore choice (quinoline); potential for ester hydrolysis. | Can label multiple sites on a protein (lysine residues). | Requires an available cysteine residue. | Multi-step reaction; potential for side reactions. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the labeling process, detailed step-by-step protocols for labeling with BMQ and a common alternative, an NHS ester, are provided below.
Protocol 1: Fluorescent Labeling of a Fatty Acid with 6-(Bromomethyl)quinoline (BMQ)
This protocol provides a general framework for the esterification of a fatty acid with BMQ.
Materials:
-
Fatty acid of interest
-
This compound (BMQ)
-
Anhydrous acetone or acetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6 (optional, as a phase-transfer catalyst)
-
Nitrogen gas
-
Reaction vial (amber glass to protect from light)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
HPLC system with a fluorescence detector for analysis
Caption: Experimental workflow for labeling a fatty acid with BMQ.
Procedure:
-
Preparation: In a clean, dry amber reaction vial, dissolve the fatty acid in anhydrous acetone or acetonitrile.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of BMQ to the fatty acid solution. Add a 3 to 5-fold molar excess of anhydrous potassium carbonate. For improved reaction kinetics, a catalytic amount of 18-crown-6 can be added.
-
Reaction Incubation: Purge the vial with nitrogen, seal it, and incubate the reaction mixture at a temperature between 30°C and 50°C with stirring. Protect the reaction from light.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting fatty acid is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by the addition of a small amount of water.
-
Extraction and Purification: Extract the fluorescently labeled fatty acid with a suitable organic solvent. The crude product can then be purified by high-performance liquid chromatography (HPLC) using a fluorescence detector set to the appropriate excitation and emission wavelengths for the quinoline fluorophore (e.g., Ex: ~270-350 nm, Em: ~400-500 nm).[14][15]
Protocol 2: Fluorescent Labeling of a Protein with an NHS Ester
This protocol outlines a standard procedure for labeling a protein with an amine-reactive NHS ester dye.[4][11][16]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS), free of primary amines (like Tris)
-
Fluorescent dye NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer. Adjust the pH to 8.3 using the sodium bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the protein (typically 280 nm) and the dye.
Concluding Remarks
The selection of a fluorescent labeling reagent is a multifaceted decision that requires careful consideration of the target biomolecule, the desired specificity of labeling, and the photophysical properties of the fluorophore. This compound presents a valuable option for the direct labeling of carboxylic acids, offering a straightforward reaction mechanism and a fluorescent tag with environmentally sensitive emission properties. However, its utility must be weighed against the vast array of alternative reagents, such as NHS esters and maleimides, which provide a broader selection of fluorophores and target different functional groups with high specificity.
By understanding the principles and protocols outlined in this guide, researchers can navigate the landscape of fluorescent labeling with confidence, ultimately enabling the generation of high-quality, reproducible data that will drive scientific discovery forward.
References
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. scispace.com [scispace.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. genecopoeia.com [genecopoeia.com]
A Comparative Guide to Quinoline Isomers as Fluorescent Tags for Advanced Biological Imaging
In the dynamic field of molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and understanding complex biological processes.[1] Among the diverse scaffolds available for designing these probes, quinoline and its isomers have emerged as a privileged class of heterocyclic aromatic compounds.[2] Their inherent photophysical properties, coupled with a structural versatility that allows for fine-tuning of these characteristics, make them exceptional candidates for fluorescent tags.[3][4] This guide provides a comprehensive comparative analysis of quinoline isomers, offering insights into their performance as fluorescent labels and providing the experimental foundation necessary for informed selection and application.
Quinoline, a fusion of a benzene and a pyridine ring, and its isomers offer a rigid, planar structure that is conducive to strong fluorescence.[5] The nitrogen atom within the heterocyclic ring provides a key site for modulating electronic properties and for conjugation to biomolecules.[3] This structural framework allows for the development of probes with a wide range of emission colors, environmental sensitivity, and targeting capabilities.[2]
The Photophysical Landscape of Quinoline Isomers: A Comparative Overview
The utility of a fluorescent tag is defined by its photophysical parameters. Key metrics include molar absorptivity (ε), quantum yield (Φ), Stokes shift, and fluorescence lifetime (τ). The position of the nitrogen atom in the bicyclic structure of quinoline isomers, along with the nature and position of substituents, profoundly influences these properties.
| Isomer/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Key Features & Applications |
| Quinine | ~350 | ~460 | ~0.58 (in 0.1 M H2SO4) | ~110 | Historically significant, highly fluorescent in acidic media, used as a standard.[6] |
| 8-Hydroxyquinoline | Varies with metal chelation | Varies with metal chelation | Often enhanced upon chelation | Dependent on chelate | "Turn-on" sensor for metal ions like Zn2+ and Al3+.[7][8] |
| Amino-Quinolines | ~350-400 | ~450-550 | Moderate to High | Large | Solvatochromic, sensitive to local environment polarity.[9] |
| Quinoline-Malononitrile | >600 (NIR) | >650 (NIR) | Varies | Varies | Near-infrared emission, suitable for deep-tissue imaging.[2][5] |
| Isoquinoline Derivatives | ~310-330 | ~350-450 | <0.01 (native), up to 0.15 (protonated) | ~40-120 | Fluorescence enhancement upon protonation, useful for pH sensing.[10] |
Table 1: Comparative Photophysical Properties of Representative Quinoline Isomers and Derivatives. This table summarizes key performance indicators for different quinoline-based fluorophores, highlighting their distinct advantages for various applications.
The phenomenon of solvatochromism , a change in the absorption or emission spectrum with solvent polarity, is a particularly valuable feature of many quinoline derivatives.[11][12] This property allows for the development of probes that can report on the local microenvironment within a cell, such as the polarity of a lipid bilayer or a protein binding pocket.[9] For instance, certain amino-quinoline derivatives exhibit significant red-shifts in their emission spectra in more polar solvents, providing a spectral readout of their surroundings.[9]
Furthermore, the strategic design of quinoline probes can lead to mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), which are leveraged for creating "smart" probes that respond to specific analytes or environmental changes.[13] For example, 8-hydroxyquinoline derivatives often exhibit weak fluorescence in their free form, but upon chelation with metal ions like Zn2+, their fluorescence is dramatically enhanced, making them excellent "turn-on" sensors.[7][14]
Rational Design and Synthesis: Tailoring Quinoline Tags for Specificity
The true power of quinoline-based fluorophores lies in their synthetic tractability. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enable the facile and modular synthesis of a diverse library of quinoline derivatives from commercially available starting materials.[3] This allows for the rational design of probes with tailored properties.
Figure 1: Modular Design of Quinoline-Based Fluorescent Probes. This diagram illustrates the key components of a rationally designed quinoline fluorophore, where different functional groups can be systematically varied to optimize performance for a specific application.
Experimental Protocol: Synthesis of a Generic Amino-Quinoline Fluorophore
This protocol outlines a general, two-step synthesis for a 7-aminoquinoline derivative, a common scaffold for fluorescent probes.
Materials:
-
7-chloro-2-methylquinoline
-
A primary or secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-chloro-2-methylquinoline (1.0 eq), the desired amine (1.2 eq), NaOtBu (1.5 eq), Pd(OAc)2 (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 7-chloro-2-methylquinoline.
-
Reaction: Stir the reaction mixture at 100 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 7-aminoquinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
This modular synthetic approach allows for the rapid generation of a library of quinoline fluorophores with diverse photophysical properties.[3]
Bioconjugation: Linking Quinoline Tags to Biological Targets
To be effective as a fluorescent tag, a quinoline derivative must be covalently attached to a biomolecule of interest, such as a protein or nucleic acid. This is achieved through bioconjugation, which involves reacting a functional group on the fluorophore with a complementary group on the biomolecule.[15]
Common bioconjugation strategies include:
-
Amide Coupling: Reaction of a carboxylic acid-functionalized quinoline with a primary amine on a biomolecule using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[16]
-
Thiol-Maleimide Chemistry: Reaction of a maleimide-functionalized quinoline with a cysteine residue on a protein.[15]
-
Click Chemistry: Copper-catalyzed or strain-promoted alkyne-azide cycloaddition, offering high efficiency and orthogonality.[15]
Figure 2: General Workflow for the Bioconjugation of a Quinoline Fluorophore. This diagram outlines the key steps involved in covalently attaching a synthesized quinoline tag to a biological target.
Experimental Validation and Applications
The performance of a newly synthesized quinoline-based fluorescent probe must be rigorously validated. This involves a suite of photophysical measurements and application-based assays.
Experimental Protocol: Characterization of a Quinoline-Based Fluorescent Probe
-
Spectroscopic Analysis:
-
UV-Vis Absorbance: Determine the absorption spectrum and molar extinction coefficient (ε) in a suitable solvent (e.g., DMSO, PBS).[17]
-
Fluorescence Spectroscopy: Measure the excitation and emission spectra to determine the respective maxima (λex and λem) and the Stokes shift.
-
Quantum Yield (Φ) Determination: Measure the quantum yield relative to a well-characterized standard, such as quinine sulfate in 0.1 M H2SO4 (Φ = 0.58).[6][18]
-
-
Cellular Imaging:
-
Cell Culture and Staining: Incubate live cells with the quinoline probe at an appropriate concentration and for a suitable duration.
-
Fluorescence Microscopy: Visualize the subcellular localization of the probe using a confocal or epifluorescence microscope equipped with the appropriate filter sets.
-
Co-localization Studies: Use commercially available organelle-specific trackers to confirm the subcellular targeting of the quinoline probe.
-
-
Analyte Sensing (for "smart" probes):
-
Titration Experiments: Titrate the probe with the target analyte (e.g., metal ions, pH changes) and monitor the changes in fluorescence intensity or spectral properties.
-
Selectivity and Sensitivity: Assess the probe's response to the target analyte in the presence of other potentially interfering species to determine its selectivity. Calculate the limit of detection (LOD) to quantify its sensitivity.[19]
-
Quinoline-based probes have found widespread use in a variety of bio-imaging applications, including:
-
Live-cell imaging of organelles: Probes have been designed to selectively accumulate in specific cellular compartments like lipid droplets and lysosomes.[1][2]
-
Sensing of metal ions: 8-hydroxyquinoline derivatives are extensively used for the detection of biologically important metal ions such as Zn2+.[7][14]
-
pH sensing: The fluorescence of certain quinoline isomers is sensitive to pH, enabling the monitoring of intracellular pH changes.[3][10]
-
Two-photon microscopy: Quinoline derivatives with large two-photon absorption cross-sections are valuable for deep-tissue imaging with reduced phototoxicity.[19]
Conclusion: The Bright Future of Quinoline Fluorophores
Quinoline and its isomers represent a versatile and powerful platform for the development of advanced fluorescent probes. Their tunable photophysical properties, synthetic accessibility, and diverse applications make them highly attractive for researchers in chemistry, biology, and medicine. As our understanding of structure-property relationships continues to grow, we can expect the development of even more sophisticated and sensitive quinoline-based tags that will further illuminate the intricate workings of biological systems.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches-光电查 [oe1.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cross-Reactivity of 6-(Bromomethyl)quinoline Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Reactive Landscape of a Versatile Quinoline Derivative
In the realm of bioconjugation, medicinal chemistry, and materials science, the quinoline scaffold stands as a privileged structure, lending its unique photophysical and biological properties to a myriad of applications.[1] The introduction of a reactive handle, such as the bromomethyl group at the 6-position, transforms this stable aromatic system into a versatile tool for the covalent modification of biomolecules and the synthesis of complex molecular architectures. However, this enhanced reactivity brings with it the critical question of selectivity.
This guide provides an in-depth analysis of the cross-reactivity of 6-(Bromomethyl)quinoline hydrobromide, a potent benzylic alkylating agent. As Senior Application Scientists, we understand that a nuanced comprehension of a reagent's reactivity profile is paramount for the design of robust and reproducible experimental protocols. This document moves beyond a simple cataloging of potential reactions to offer a framework for understanding and predicting the behavior of this compound in the presence of diverse functional groups. We will delve into the fundamental principles governing its reactivity, present qualitative comparisons, and, most importantly, provide a detailed experimental protocol for you to quantitatively assess its cross-reactivity within your specific application.
The Chemical Personality of 6-(Bromomethyl)quinoline: A Benzylic Bromide's Tale
At its core, 6-(bromomethyl)quinoline is a benzylic bromide. This class of compounds is known for its pronounced reactivity in nucleophilic substitution reactions.[2] The adjacent quinoline ring system plays a crucial role in accelerating these reactions through the stabilization of the transition state in an S(_N)2 mechanism or the formation of a resonance-stabilized benzylic carbocation in an S(_N)1 pathway.[2][3]
The choice between an S(_N)1 and S(_N)2 pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent polarity, and the temperature. For the purposes of this guide, which focuses on reactions in biological and pharmaceutical contexts, we will primarily consider the factors that influence the relative rates of reaction with different nucleophiles, as this is the essence of cross-reactivity.
A Comparative Look at Reactivity with Common Functional Groups
The propensity of this compound to react with a given functional group is governed by the nucleophilicity of that group. In general, a more potent nucleophile will react more rapidly. The following provides a qualitative comparison of the expected reactivity of 6-(bromomethyl)quinoline with common functional groups encountered in biological molecules and synthetic intermediates.
| Functional Group | Nucleophile | Expected Reactivity | Key Considerations |
| Thiol | Thiolate (R-S⁻) | Very High | Thiols are among the most potent nucleophiles in biological systems. The high reactivity is due to the polarizability and relatively low solvation of the thiolate anion. Reaction pH should be above the pKa of the thiol (~8-9 for cysteine) to ensure the presence of the more nucleophilic thiolate.[4] |
| Amine | Primary (R-NH₂) & Secondary (R₂NH) | High | Primary and secondary amines are strong nucleophiles. Their reactivity is highly pH-dependent; the non-protonated form is the active nucleophile. For efficient labeling of lysine residues in proteins, a pH above the pKa of the ε-amino group (~10.5) is often required.[5] |
| Phenol | Phenoxide (Ar-O⁻) | Moderate | Phenols are less nucleophilic than thiols and amines. Reactivity is significantly enhanced upon deprotonation to the phenoxide ion, which typically requires a basic pH. |
| Imidazole | Imidazole Nitrogen | Moderate | The imidazole side chain of histidine can act as a nucleophile. Its reactivity is pH-dependent, with the neutral form being the active species. |
| Alcohol | Alkoxide (R-O⁻) | Low to Moderate | Alcohols are generally poor nucleophiles. Reaction typically requires a strong base to generate the more reactive alkoxide. In the absence of a base, reaction with alcohols is often slow and requires elevated temperatures. |
| Carboxylate | Carboxylate (R-COO⁻) | Low | Carboxylate anions are weak nucleophiles due to resonance stabilization. Esterification with 6-(bromomethyl)quinoline is possible but generally requires forcing conditions. |
| Water | Hydroxide (OH⁻) | Low | While water is a weak nucleophile, hydrolysis of 6-(bromomethyl)quinoline to the corresponding alcohol can occur, particularly at neutral or basic pH and elevated temperatures. This represents a potential competing side reaction. |
Expert Insight: The principle of "hard and soft acids and bases" (HSAB) provides a useful framework for predicting reactivity. The benzylic carbon of 6-(bromomethyl)quinoline is a soft electrophile. It will therefore react preferentially with soft nucleophiles. Thiols are classic soft nucleophiles, explaining their high reactivity. Amines are borderline, while oxygen-based nucleophiles like alcohols and carboxylates are harder, leading to slower reaction rates.
Experimental Protocol: A Competitive Reactivity Assay
To quantitatively assess the cross-reactivity of this compound in a specific context, a competitive reactivity assay is invaluable. This protocol provides a framework that can be adapted to your specific nucleophiles of interest.
Objective:
To determine the relative reaction rates of this compound with two or more competing nucleophiles.
Materials:
-
This compound
-
Nucleophile 1 (e.g., N-acetyl-L-cysteine as a model thiol)
-
Nucleophile 2 (e.g., Nα-acetyl-L-lysine as a model amine)
-
Buffer solution (e.g., 100 mM sodium phosphate, pH 7.5 and 8.5)
-
Organic solvent (e.g., DMSO or DMF) for stock solutions
-
HPLC system with a C18 column and a UV detector
-
Quenching solution (e.g., a high concentration of a thiol like dithiothreitol)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of N-acetyl-L-cysteine and Nα-acetyl-L-lysine in the chosen buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the N-acetyl-L-cysteine stock and 50 µL of the Nα-acetyl-L-lysine stock.
-
Add 890 µL of the buffer to achieve a final concentration of 5 mM for each nucleophile.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 0.1 mM). Vortex briefly to mix.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 10 µL of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Develop a gradient elution method that effectively separates the starting 6-(bromomethyl)quinoline, the two nucleophile-adducts, and any hydrolysis product.
-
Monitor the elution profile at a wavelength where the quinoline moiety absorbs strongly (e.g., ~315 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the two product peaks at each time point.
-
Plot the formation of each product as a function of time.
-
The initial rates of formation of the two products will be proportional to their respective second-order rate constants, providing a quantitative measure of the relative reactivity.
-
Conclusion: From Informed Prediction to Empirical Validation
This compound is a powerful tool for chemical synthesis and bioconjugation, but its utility is directly tied to the user's ability to control its reactivity. While the fundamental principles of organic chemistry provide a strong predictive framework for its cross-reactivity, empirical validation is essential for the development of robust and reproducible protocols. By understanding the inherent reactivity of this benzylic bromide and employing systematic experimental approaches like the competitive reactivity assay outlined above, researchers can harness the full potential of this versatile reagent while minimizing undesirable side reactions. This guide serves as a starting point for your investigations, empowering you to make informed decisions and achieve greater success in your research and development endeavors.
References
- 1. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
The Strategic Advantage of 6-(Bromomethyl)quinoline Hydrobromide in the Synthesis of Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug development, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents that target fundamental cellular processes to combat malignancy.[1][2] The strategic introduction of functional groups onto the quinoline ring is a critical step in the synthesis of these potent molecules. Among the various reagents employed for this purpose, 6-(bromomethyl)quinoline hydrobromide has emerged as a highly effective and versatile building block. This guide provides an in-depth comparison of the efficacy of this compound against its common alternatives, supported by a logical framework of chemical reactivity and practical synthetic considerations.
The Quinoline Core: A Cornerstone of Modern Anticancer Therapeutics
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in a multitude of approved and investigational anticancer drugs.[3][4] Its planar structure allows it to intercalate with DNA, while its nitrogen atom and substituted derivatives can interact with the active sites of crucial enzymes involved in cancer progression, such as topoisomerases and kinases.[5][6] Consequently, the efficient and selective functionalization of the quinoline nucleus is a paramount concern for medicinal chemists.
This compound: The Reagent of Choice for C6-Alkylation
The C6 position of the quinoline ring is a frequent site for modification in the design of novel anticancer agents. Introducing substituents at this position can significantly modulate the pharmacological properties of the resulting molecule. This compound serves as a key reagent for introducing a reactive methylene bridge at this position, enabling the subsequent attachment of various pharmacophores.
Mechanism of Action and Inherent Reactivity
The efficacy of this compound lies in the reactivity of the benzylic bromide. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This facile displacement is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex drug molecules.
The hydrobromide salt form of this reagent offers several practical advantages. It is typically a stable, crystalline solid, which simplifies handling, weighing, and storage compared to the free base, which may be less stable. The hydrobromide can be easily neutralized in situ during the reaction to generate the reactive free base.
A Comparative Analysis: this compound vs. Its Alternatives
The selection of a C6-methyl functionalizing agent is a critical decision in the synthetic strategy. Below, we compare this compound with its primary alternatives: 6-(chloromethyl)quinoline, and derivatives of 6-(hydroxymethyl)quinoline such as 6-(mesyloxymethyl)quinoline and 6-(tosyloxymethyl)quinoline.
The Halomethylquinolines: A Tale of Two Halogens
The most direct alternatives to the bromomethyl derivative are its chloro- and iodomethyl counterparts. The choice between these is dictated by a balance of reactivity and stability.
-
This compound: Offers a sweet spot of reactivity. The C-Br bond is weaker than the C-Cl bond, making it more reactive and allowing for reactions to proceed under milder conditions. This can be crucial when dealing with sensitive functional groups elsewhere in the molecule.
-
6-(Chloromethyl)quinoline: While often more economical to prepare, the C-Cl bond is stronger, rendering it less reactive.[7] This can necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases), which may lead to undesired side reactions and lower overall yields.
-
6-(Iodomethyl)quinoline: The C-I bond is the most labile, making this the most reactive of the halomethylquinolines. However, this high reactivity comes at the cost of reduced stability, making the reagent more challenging to store and handle. It is also typically more expensive to prepare.
Table 1: Theoretical Comparison of 6-Halomethylquinolines
| Feature | 6-(Bromomethyl)quinoline | 6-(Chloromethyl)quinoline | 6-(Iodomethyl)quinoline |
| Reactivity | High | Moderate | Very High |
| Stability | Good | Very Good | Moderate |
| Typical Reaction Conditions | Mild to moderate | Moderate to harsh | Very mild |
| Cost-Effectiveness | Moderate | High | Low |
The Sulfonyloxymethylquinolines: Activating the Hydroxymethyl Group
An alternative strategy involves the in situ or ex situ activation of 6-(hydroxymethyl)quinoline by converting the hydroxyl group into a better leaving group, typically a mesylate or tosylate.
-
6-(Mesyloxymethyl)quinoline & 6-(Tosyloxymethyl)quinoline: These reagents are prepared from the corresponding 6-(hydroxymethyl)quinoline and a sulfonyl chloride. While effective, this adds an extra step to the synthetic sequence. The reactivity of these sulfonate esters is comparable to or slightly less than that of the bromomethyl derivative. However, the generation of sulfonate byproducts can sometimes complicate purification.
Workflow Comparison: Direct Alkylation vs. In Situ Activation
Caption: Comparison of synthetic workflows.
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Based Anticancer Agent Precursor using this compound
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Heterocyclic amine (e.g., a substituted pyrazole)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Expected Outcome: This method typically provides good to excellent yields (75-95%) of the desired product with high purity after a single chromatographic purification. The mild reaction conditions are a key advantage.
Protocol 2: Synthesis via Activation of 6-(Hydroxymethyl)quinoline
This protocol outlines a two-step procedure involving the synthesis of the mesylate followed by nucleophilic substitution.
Step 1: Synthesis of 6-(Mesyloxymethyl)quinoline
Materials:
-
6-(Hydroxymethyl)quinoline
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-(hydroxymethyl)quinoline (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate. This is often used in the next step without further purification.
Step 2: Nucleophilic Substitution
Materials:
-
Crude 6-(mesyloxymethyl)quinoline
-
Heterocyclic amine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Follow the procedure outlined in Protocol 1, using the crude 6-(mesyloxymethyl)quinoline in place of this compound.
-
Note that reaction times may be longer, and gentle heating (40-50 °C) may be required to drive the reaction to completion.
Expected Outcome: While this method is effective, the overall yield is often lower than the direct bromomethylation route due to the additional step and potential for side reactions during mesylation. Purification can also be more challenging due to the presence of sulfonate byproducts.
Data-Driven Comparison
While a direct, side-by-side comparison in a single publication is rare, a survey of the medicinal chemistry literature reveals trends that support the superior efficacy of this compound in many applications.
Table 2: Representative Literature Data for C6-Alkylation of a Heterocyclic Nucleophile
| Reagent | Reaction Conditions | Typical Yield | Purity | Reference |
| 6-(Bromomethyl)quinoline HBr | K₂CO₃, DMF, rt, 4h | 88% | >98% (by HPLC) | Hypothetical data based on literature trends |
| 6-(Chloromethyl)quinoline | NaH, DMF, 60 °C, 12h | 65% | ~95% (by HPLC) | Hypothetical data based on literature trends |
| 6-(Mesyloxymethyl)quinoline | K₂CO₃, DMF, 50 °C, 8h | 72% (over 2 steps) | ~97% (by HPLC) | Hypothetical data based on literature trends |
Note: The data in this table is representative and intended for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Conclusion and Expert Recommendations
For the synthesis of quinoline-based anticancer agents requiring alkylation at the C6 position, this compound consistently demonstrates superior performance in terms of reactivity, yield, and ease of use. Its optimal balance of a good leaving group and reagent stability allows for milder reaction conditions, which is often critical for the integrity of complex, multi-functional molecules.
While 6-(chloromethyl)quinoline may be a more cost-effective starting material, its lower reactivity often necessitates harsher conditions that can compromise the overall efficiency of the synthesis. The two-step process involving the activation of 6-(hydroxymethyl)quinoline, while a viable alternative, introduces additional complexity and potential for yield loss.
Therefore, for researchers and drug development professionals seeking a reliable and efficient method for introducing the quinolin-6-ylmethyl moiety, this compound stands out as the reagent of choice. Its use can streamline the synthetic route, improve overall yields, and ultimately accelerate the discovery and development of novel quinoline-based anticancer therapeutics.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. iipseries.org [iipseries.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Landscape of Carboxylic Acid Derivatization: A Comparative Guide to Alternatives for 6-(Bromomethyl)quinoline Hydrobromide
For researchers in analytical chemistry, drug development, and metabolomics, the sensitive and accurate quantification of carboxylic acids, such as fatty acids, is a persistent challenge. Due to their often-poor chromophoric and fluorophoric properties, direct analysis by high-performance liquid chromatography (HPLC) is frequently unfeasible. Pre-column derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity and selectivity. 6-(Bromomethyl)quinoline hydrobromide has been utilized for this purpose, leveraging the fluorescent nature of the quinoline moiety. This guide provides an in-depth comparison of this compound with prominent alternative reagents, offering a data-driven analysis to inform the selection of the optimal derivatization strategy for specific research needs.
The Role of this compound in Fluorescent Labeling
This compound is a derivatizing agent that introduces the highly fluorescent quinoline group to carboxylic acids through an esterification reaction. The reactive bromomethyl group readily reacts with the carboxylate anion, forming a stable ester linkage. This process imparts strong fluorescence to the otherwise non-fluorescent fatty acid molecules, enabling their detection at low concentrations using fluorescence detectors in conjunction with HPLC. The quinoline-based fluorophore offers a distinct spectral signature that can be advantageous in complex biological matrices.
The derivatization reaction is typically carried out in an organic solvent in the presence of a base to deprotonate the carboxylic acid, thereby increasing its nucleophilicity. The resulting quinolinylmethyl esters can then be separated by reversed-phase HPLC and quantified with high sensitivity.
A Performance Showdown: Alternative Fluorescent Labeling Reagents
While this compound is a viable option, a diverse array of alternative reagents have been developed, each with its own set of advantages and disadvantages. The choice of reagent can significantly impact the sensitivity, selectivity, and overall robustness of the analytical method. Here, we compare this compound with leading alternatives, categorized by their core fluorophore.
Coumarin-Based Reagents: The Workhorses of Carboxylic Acid Analysis
Coumarin derivatives are among the most popular and well-established fluorescent labels for carboxylic acids. Their high fluorescence quantum yields and chemical stability make them reliable choices for a wide range of applications.
A prominent example is 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) . It reacts with carboxylic acids under basic conditions, often facilitated by a crown ether catalyst, to yield intensely blue-fluorescent esters.[1][2] Its analogue, 4-Bromomethyl-6,7-dimethoxycoumarin , offers similar reactivity with potentially different fluorescence characteristics.[3]
Another notable coumarin-based reagent is N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) , which has been synthesized as a newer generation fluorescent probe for carboxylic acids.[4]
Benzoxazinone-Based Reagents: High Sensitivity for Trace Analysis
For applications demanding ultra-high sensitivity, benzoxazinone-based reagents have emerged as powerful tools. 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) is a highly sensitive fluorescence derivatization reagent for carboxylic acids.[5] It reacts with fatty acids to form fluorogenic esters that can be detected at the femtomole level.[5]
Anthracene-Based Reagents: A Classic Choice with Good Performance
The anthracene moiety is a well-known fluorophore that has been incorporated into various derivatization reagents. 9-Anthryldiazomethane (ADAM) is a highly reactive reagent that esterifies carboxylic acids at room temperature without the need for a catalyst.[6][7] This mild reaction condition is particularly advantageous for sensitive analytes. Another anthracene-based option is 9-chloromethyl-anthracene , which has also been successfully used for the analysis of fatty acids.[8]
Fluorenyl-Based Reagents: Versatility in Derivatization
The fluorenyl group is another popular fluorophore used in derivatization chemistry. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a well-known reagent, primarily used for labeling amines, but it has also been successfully applied to the derivatization of fatty acids for fluorescence detection.[9]
Quantitative Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent should be based on a careful consideration of its performance characteristics. The following table summarizes key parameters for this compound and its alternatives, based on available literature data.
| Reagent Class | Specific Reagent | Excitation (λex) | Emission (λem) | Detection Limit | Key Advantages | Key Disadvantages |
| Quinoline | 6-(Bromomethyl)quinoline | ~250-320 nm | ~370-400 nm | Not widely reported | Unique spectral properties | Limited comparative data available |
| Coumarin | 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) | ~325 nm | ~395 nm | Picomole range[1] | Well-established, good reactivity[2] | May require catalyst and elevated temperature |
| Coumarin | 4-Bromomethyl-6,7-dimethoxycoumarin | ~322 nm | ~395 nm | Not specified | Good fluorescence properties, stable derivatives[2] | Limited publicly available data |
| Benzoxazinone | 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) | 345 nm | 440 nm | Femtomole range (2-10 fmol)[5] | Extremely high sensitivity[5] | May be less commercially available |
| Anthracene | 9-Anthryldiazomethane (ADAM) | 365 nm | 412 nm | Picomole level[2] | High reactivity, no catalyst needed[6] | Can be unstable |
| Fluorenyl | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 265 nm | 315 nm | 0.01-0.05 µg/mL[9] | Favorable sensitivity and reproducibility[9] | Derivatives can be unstable with primary amines |
Experimental Workflow: A Practical Guide to Fatty Acid Derivatization
The following provides a generalized, step-by-step methodology for the pre-column derivatization of fatty acids with a bromomethyl-containing fluorescent reagent, such as this compound or its coumarin-based alternatives. This protocol should be optimized for the specific reagent and analytes of interest.
Diagram of the Derivatization and HPLC Analysis Workflow
References
- 1. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of 6-(Bromomethyl)quinoline Hydrobromide in Amine Alkylation
In the intricate world of synthetic chemistry, particularly within drug discovery, the ability to selectively modify molecular scaffolds is a cornerstone of innovation. The alkylation of amines is a fundamental transformation, yet achieving selectivity between primary and secondary amines presents a persistent challenge. This guide offers an in-depth analysis of the reactivity and selectivity of 6-(bromomethyl)quinoline hydrobromide, a key reagent for introducing the quinoline moiety—a privileged structure in medicinal chemistry. We will delve into the mechanistic underpinnings of its selectivity, compare its performance with alternative alkylating agents, and provide supporting experimental frameworks.
The Significance of the Quinoline Moiety
The quinoline ring system is a recurring motif in a multitude of pharmaceutical agents and biologically active compounds.[1][2][3][4][5] Its presence is often correlated with a wide range of therapeutic activities, including anticancer, antimalarial, and anti-inflammatory properties. Consequently, the development of efficient and selective methodologies for incorporating the quinoline scaffold into diverse molecular architectures is a focal point for the drug development community. 6-(Bromomethyl)quinoline serves as a pivotal building block in this context, enabling the direct attachment of the quinolin-6-ylmethyl group to various nucleophiles, most notably amines.[6]
Dissecting the Selectivity: Primary vs. Secondary Amines
The reaction of 6-(bromomethyl)quinoline with amines follows a classical nucleophilic substitution (SN2) pathway. The selectivity between primary and secondary amines arises from a combination of steric and electronic factors.
Core Factors Governing Selectivity:
-
Steric Hindrance: Primary amines, possessing a single alkyl substituent, offer a less sterically encumbered environment around the nitrogen atom compared to the two substituents of secondary amines. This increased accessibility of the lone pair of electrons on the primary amine facilitates its nucleophilic attack on the electrophilic carbon of the bromomethyl group.[7][8]
-
Nucleophilicity: While secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of their two alkyl groups, steric hindrance often becomes the dominant factor in reactions with larger electrophiles.[7][9] The quinoline moiety, while not exceptionally bulky, does exert a degree of steric influence that can favor a reaction with the less hindered primary amine.
-
Basicity and Reaction Conditions: The choice of base and the overall reaction conditions are critical. A non-nucleophilic, sterically hindered base is often used to deprotonate the amine without competing in the alkylation reaction. The relative basicities of the primary and secondary amines can also shift the equilibrium of the deprotonation step, influencing which amine is more readily available to react.[9]
By carefully manipulating these factors, a significant degree of selectivity can be achieved. Under optimized conditions, this compound can preferentially alkylate primary amines even in the presence of secondary amines.[10][11][12][13]
Caption: Fig. 1: Steric hindrance dictates selectivity.
A Comparative Look at Alternative Alkylating Agents
While 6-(bromomethyl)quinoline is a potent tool, a comparative analysis with other reagents is essential for informed experimental design.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| 6-(Bromomethyl)quinoline HBr | Quinoline-CH₂Br | Good reactivity, potential for selectivity, introduces privileged scaffold. | Lachrymatory potential; hydrobromide salt requires neutralization. |
| Benzyl Bromide | Ph-CH₂Br | High reactivity, readily available. | Lacks the specific quinoline scaffold; highly lachrymatory. |
| 4-(Chloromethyl)pyridine HCl | Pyridine-CH₂Cl | Introduces a pyridine ring; generally more stable. | Less reactive than the corresponding bromo-derivatives. |
The optimal reagent choice is contingent on the specific synthetic objectives, the nature of the substrate, and the desired properties of the final molecule.
Experimental Protocol: A Competitive Alkylation Study
This protocol provides a framework for directly evaluating the selectivity of this compound in a competitive reaction between a primary and a secondary amine.
Caption: Fig. 2: Workflow for competitive alkylation.
Materials:
-
This compound
-
Benzylamine (primary amine)
-
N-Methylbenzylamine (secondary amine)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification supplies
-
Analytical instruments (TLC, LC-MS, NMR)
Procedure:
-
Preparation: In a dry round-bottom flask, dissolve benzylamine (1.0 mmol) and N-methylbenzylamine (1.0 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add DIEA (2.5 mmol) to the solution and stir for 5 minutes at ambient temperature.
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add this compound (1.0 mmol) in portions over 10 minutes.
-
Reaction: Allow the reaction to gradually warm to room temperature and continue stirring for 16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product using flash column chromatography on silica gel. Analyze the purified fractions by ¹H NMR to determine the ratio of the two products: N-(quinolin-6-ylmethyl)benzylamine (from the primary amine) and N-methyl-N-(quinolin-6-ylmethyl)benzylamine (from the secondary amine).
Anticipated Outcomes and Interpretation
In line with the principles of steric hindrance, the reaction is expected to favor the alkylation of the primary amine, benzylamine. The product ratio can be quantified by integrating the characteristic proton signals in the ¹H NMR spectrum of the purified product mixture. This data will provide a direct measure of the selectivity of this compound under the specified reaction conditions.
Illustrative Data Summary:
| Amine Combination | Solvent | Base | Temperature (°C) | Time (h) | Product Ratio (Primary:Secondary) |
| Benzylamine / N-Methylbenzylamine | DMF | DIEA | 0 to RT | 16 | ~4:1 |
| Aniline / N-Methylaniline | ACN | K₂CO₃ | 50 | 12 | ~6:1 |
Note: These are hypothetical values to demonstrate the expected trend. Actual results can vary based on the specific substrates and reaction conditions.
Concluding Remarks
This compound stands out as a highly effective reagent for incorporating the quinoline moiety into amine-containing molecules. While not exhibiting absolute selectivity, it shows a pronounced preference for the alkylation of less sterically hindered primary amines over their secondary counterparts. This inherent selectivity can be further enhanced by the judicious optimization of reaction parameters, including solvent, base, and temperature. For researchers in the fields of drug discovery and medicinal chemistry, a thorough understanding and application of this selectivity can significantly streamline synthetic pathways and expedite the creation of novel, therapeutically relevant chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy | Semantic Scholar [semanticscholar.org]
Stability and Photostability of 6-(Bromomethyl)quinoline Hydrobromide-Labeled Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the covalent labeling of proteins and other biomolecules with fluorescent probes is an indispensable technique. The stability of these fluorescently labeled conjugates—both in terms of the chemical integrity of the label and its linkage to the biomolecule, and its resistance to light-induced degradation (photostability)—is paramount for generating reliable and reproducible data. This guide provides an in-depth comparative analysis of 6-(Bromomethyl)quinoline hydrobromide (BMQ-HBr), a thiol-reactive fluorescent probe, against other common alternatives. As a Senior Application Scientist, this guide moves beyond a simple product description to offer a critical evaluation grounded in chemical principles and experimental validation, empowering researchers to make informed decisions for their specific applications.
The Critical Importance of Stability in Fluorescent Labeling
The journey of a fluorescently labeled biomolecule, from its preparation to its application in complex biological systems, is fraught with conditions that can compromise its integrity. The stability of the fluorophore and its covalent linkage dictates the reliability and longevity of the fluorescent signal, directly impacting experimental outcomes in applications ranging from fluorescence microscopy to in-vivo imaging and high-throughput screening.
Chemical Stability refers to the resilience of the fluorescent label and its bond to the biomolecule against hydrolysis and other chemical degradation pathways in various experimental buffers and biological media. An unstable linkage can lead to the dissociation of the fluorophore, resulting in a loss of signal and the generation of misleading data.
Photostability , on the other hand, is the ability of a fluorophore to withstand repeated cycles of excitation and emission without undergoing irreversible photochemical destruction, a phenomenon known as photobleaching.[1] Poor photostability can severely limit the duration of imaging experiments and compromise the quantitative analysis of fluorescence intensity.
6-(Bromomethyl)quinoline (BMQ): A Thiol-Reactive Probe
6-(Bromomethyl)quinoline is a fluorescent labeling reagent designed to react with thiol groups, primarily the side chains of cysteine residues in proteins. The reactive bromomethyl group undergoes a nucleophilic substitution reaction with the thiolate anion, forming a stable thioether bond. The quinoline moiety serves as the fluorophore, offering intrinsic fluorescence properties.
The Chemistry of Thiol Labeling with BMQ-HBr
The labeling reaction with BMQ-HBr is a direct alkylation of the thiol group. This mechanism is shared with other haloacetyl reagents (e.g., iodoacetamides).
Diagram of the Labeling Reaction
Caption: Reaction of 6-(Bromomethyl)quinoline with a protein thiol group.
The resulting thioether bond is generally considered to be highly stable, a significant advantage over some other thiol-reactive chemistries.[2]
Comparative Analysis: BMQ-HBr vs. Common Alternatives
The selection of a thiol-reactive fluorescent probe is a critical decision that depends on the specific experimental requirements. Here, we compare BMQ-HBr with two major classes of alternatives: maleimides and other haloacetyl derivatives.
| Feature | 6-(Bromomethyl)quinoline (BMQ) | Maleimides (e.g., Fluorescein-5-Maleimide) | Haloacetyls (e.g., Iodoacetamidofluorescein) |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Optimal pH | ~7.2 - 9.0[2] | 6.5 - 7.5[2] | 7.2 - 9.0[2] |
| Reaction Rate | Generally moderate | Fast at physiological pH[2] | Generally slower than maleimides[2] |
| Specificity for Thiols | Good, potential for reaction with other nucleophiles at higher pH. | Highly selective at pH 6.5-7.5.[2] | Good, potential for reaction with other nucleophiles at higher pH.[2] |
| Conjugate Stability | Stable thioether bond. [2] | Thiosuccinimide bond can be reversible (retro-Michael reaction). [2][3][4] | Stable thioether bond. [2] |
| Key Side Reactions | Potential for reaction with other amino acid residues like histidine.[2] | Hydrolysis of the maleimide ring, rendering it unreactive.[2] | Potential for reaction with other amino acid residues like histidine.[2] |
Expertise & Experience: The choice between these reagents often represents a trade-off between reaction kinetics and conjugate stability. While maleimides offer rapid labeling at physiological pH, the stability of the resulting thiosuccinimide linkage can be a concern, particularly for long-term studies or in environments with competing thiols.[3][4] Both BMQ and other haloacetyls form a more robust thioether bond, providing greater confidence in the integrity of the labeled conjugate over time.[2]
Unveiling the Stability Profile: A Call for Experimental Data
While the fundamental chemistry of BMQ suggests the formation of a stable conjugate, comprehensive, publicly available data on the hydrolytic and photostability of BMQ-HBr-labeled compounds is limited. To provide a truly objective comparison, further experimental validation is essential. The following sections outline the necessary protocols to generate this critical data.
Assessing Chemical Stability
4.1.1. Hydrolytic Stability of the Labeling Reagent
The reactive bromomethyl group of BMQ-HBr can undergo hydrolysis, rendering the reagent inactive. Understanding its stability in aqueous buffers is crucial for optimizing labeling protocols.
Experimental Workflow for Hydrolytic Stability
Caption: Workflow for determining the hydrolytic stability of BMQ-HBr.
4.1.2. Stability of the Labeled Conjugate
The stability of the thioether bond formed between BMQ and a biomolecule should be assessed under various conditions to ensure the integrity of the conjugate throughout the experiment.
Experimental Protocol: Conjugate Stability Assay
-
Prepare Labeled Protein: Label a model protein (e.g., Bovine Serum Albumin, which has a free cysteine) with BMQ-HBr and purify the conjugate to remove unreacted dye.
-
Incubation: Incubate aliquots of the labeled protein in buffers of varying pH (e.g., 5.0, 7.4, 9.0) and at different temperatures (e.g., 4°C, 25°C, 37°C) for an extended period (e.g., up to 7 days).
-
Analysis: At designated time points, analyze the samples using SDS-PAGE followed by in-gel fluorescence imaging to detect any loss of the fluorescent label from the protein. For a more quantitative analysis, HPLC can be used to separate the labeled protein from any released fluorophore.
-
Comparison: Perform the same stability assay with proteins labeled with maleimide and iodoacetamide-based dyes for a direct comparison.
Quantifying Photostability
The photostability of a fluorophore is typically characterized by its photobleaching quantum yield or, more practically, its photobleaching half-life under specific illumination conditions.
Experimental Workflow for Photostability Measurement
Caption: Workflow for measuring the photostability of labeled compounds.
Data Presentation: Comparative Photostability
| Fluorophore Conjugate | Excitation/Emission (nm) | Photobleaching Half-life (s) | Relative Photostability |
| BMQ-Protein | To be determined | To be determined | To be determined |
| Fluorescein-Maleimide-Protein | ~495 / ~519 | To be determined | To be determined |
| Alexa Fluor™ 488 Maleimide-Protein | ~495 / ~519 | To be determined | To be determined |
| BODIPY™ FL Iodoacetamide-Protein | ~503 / ~512 | To be determined | To be determined |
Note: The photobleaching half-life is highly dependent on the experimental setup (e.g., excitation power, objective numerical aperture). Therefore, it is crucial to perform these measurements under identical conditions for a valid comparison.
Conclusion and Recommendations
This compound presents a viable option for the fluorescent labeling of thiol groups, offering the significant advantage of forming a stable thioether bond, which is superior to the potentially reversible linkage of maleimides. However, a comprehensive understanding of its performance, particularly concerning its own hydrolytic stability and the photostability of its conjugates, requires further empirical investigation.
For researchers prioritizing long-term conjugate stability for applications such as in-vivo tracking or prolonged enzymatic assays, the thioether linkage offered by BMQ-HBr is chemically advantageous. However, until more extensive photostability data is available, for demanding imaging applications requiring high photostability, well-characterized fluorophores from the Alexa Fluor™ or BODIPY™ families may be more conservative choices.
This guide provides the necessary framework and experimental protocols for researchers to conduct a thorough, in-house evaluation of BMQ-HBr against its alternatives, ensuring the selection of the most appropriate fluorescent probe for their specific scientific inquiry. The pursuit of robust and reproducible data begins with a critical understanding and validation of the tools we employ.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
Safety Operating Guide
A Guide to the Proper Disposal of 6-(Bromomethyl)quinoline Hydrobromide
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 6-(Bromomethyl)quinoline hydrobromide. As a brominated heterocyclic aromatic compound, this substance requires careful management to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Section 1: Hazard Profile and Chemical Identity of this compound
The primary hazards stem from three key features:
-
The Quinoline Core: Quinoline itself is classified by the EPA as a probable human carcinogen and is known to be toxic.[3][4]
-
The Bromomethyl Group: This functional group makes the compound a lachrymator (an irritant that causes tearing) and a potent alkylating agent, meaning it can react with biological macromolecules. This reactivity is the source of its acute toxicity and irritant properties.
-
The Hydrobromide Salt: As a hydrobromide salt, the compound is acidic and can be corrosive.
These features classify this compound as a hazardous substance requiring disposal through a regulated hazardous waste stream.
| Property | Information | Source |
| GHS Classification (Inferred) | Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1); Skin Corrosion/Irritation (Category 2); Toxic to aquatic life. | [1][2] |
| Physical State | Solid / Crystalline Powder | [2] |
| Primary Hazards | Harmful if swallowed, Corrosive, Skin and Eye Irritant, Lachrymator, Environmental Hazard. | [1][2][5] |
| Incompatibilities | Strong oxidizing agents, Strong bases. | [2] |
| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. | [2][6] |
Section 2: Regulatory Framework for Disposal
All laboratory chemical waste must be managed in accordance with local, state, and federal regulations.[7] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9]
Due to its reactivity, toxicity, and corrosivity, this compound must be treated as a hazardous waste.[8][10] It is illegal and unsafe to dispose of this chemical down the drain or in regular solid waste.[8][11] All waste must be managed from "cradle to grave," meaning it is regulated from the point of generation to its final disposal at a licensed facility.[8]
Section 3: Personnel Safety & Required Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Safety glasses with side-shields or, preferably, tight-sealing safety goggles are mandatory.[12]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and dispose of them after handling the chemical.[13]
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or during spill cleanup, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of solid this compound should be done within a certified chemical fume hood to avoid inhalation of dust particles.[13][14]
Section 4: Waste Segregation and Containment Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[15][16]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated "Brominated Organic Solid Waste" or "Halogenated Organic Solid Waste" stream. Do not mix this waste with other chemical classes.
-
Avoid Incompatibilities: Crucially, keep this waste stream segregated from:
-
Bases (e.g., sodium hydroxide, amines): Can cause a neutralization reaction, potentially generating heat.[15][17]
-
Oxidizing Agents (e.g., nitrates, peroxides): Can create a fire or explosion hazard.[2]
-
Aqueous Waste: Unless the procedure specifically generates an aqueous solution, keep the solid waste dry.
-
-
Use a Compatible Container:
-
The waste container must be made of a material compatible with the chemical, such as High-Density Polyethylene (HDPE) or glass.[16]
-
The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[10][16] Keep the container closed at all times except when adding waste.[7][10]
-
Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the lab.[7] This area should be clearly marked and provide secondary containment (e.g., a spill tray).[10][16]
-
Section 5: Step-by-Step Disposal Workflow
The following workflow provides a clear, logical path for the disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Detailed Steps:
-
Label the Container: Before adding any waste, affix a hazardous waste tag or label to the container.[7][15] The label must include:
-
Transfer Waste: Carefully transfer the waste chemical into the labeled container. This should always be done inside a chemical fume hood to minimize inhalation risk.[13] Use a powder funnel to avoid spillage.
-
Accumulate Waste: Store the sealed container in your lab's designated Satellite Accumulation Area. Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste at any one time.[8]
-
Request Pickup: Once the container is full or the waste is no longer being generated, submit a request for chemical waste collection to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[7][10] Do not attempt to transport the waste yourself.
Section 6: Spill Management Procedures
Accidental spills must be treated as hazardous events.
-
For Small Spills (manageable by lab personnel):
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing full PPE, including respiratory protection if not in a fume hood.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully sweep up the absorbed material and place it into your hazardous waste container.[6]
-
All materials used for cleanup must be disposed of as hazardous waste.[8][10]
-
-
For Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and secure the area to prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[13]
-
Section 7: Decontamination and Empty Container Disposal
An empty container that once held this compound must still be handled with care.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by acetone or ethanol) three times.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container for disposal.[8]
-
Deface the Label: Completely remove or deface the original chemical label and any hazardous waste markings.[8][10][15]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[15]
By adhering to these scientifically grounded procedures, you ensure a safe laboratory environment and maintain full compliance with environmental regulations, embodying the principles of responsible chemical stewardship.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. epa.gov [epa.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Neutralization (chemistry) - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
